(R)-1-benzylpiperidin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-benzylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCOAGPVHRUFO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351227 | |
| Record name | (R)-1-benzylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-81-4 | |
| Record name | (3R)-1-(Phenylmethyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-benzylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-1-benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-1-benzylpiperidin-3-ol, a chiral building block of significant interest in pharmaceutical research and development. This document consolidates key data, experimental protocols, and visualizations to support its application in the synthesis of novel therapeutic agents.
Core Chemical Properties
This compound, a derivative of piperidine, is a versatile chiral intermediate. Its stereospecific nature makes it a valuable component in the synthesis of complex molecular architectures where precise three-dimensional orientation is crucial for biological activity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data for the racemic mixture, 1-benzylpiperidin-3-ol, is also included for comparative purposes.
| Property | This compound | 1-benzylpiperidin-3-ol (racemic) | Reference |
| IUPAC Name | (3R)-1-benzylpiperidin-3-ol | 1-benzylpiperidin-3-ol | [1] |
| CAS Number | 91599-81-4 | 14813-01-5 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | [4][5] |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol | [4][5] |
| Appearance | Light orange to yellow or green liquid | Colorless to light yellow liquid/Cream solid | [2][3][6] |
| Boiling Point | ~275°C | 140-142°C at 6 mmHg | [2][3] |
| Density | 1.07 g/mL at 25°C | 1.056 g/cm³ | [2][7] |
| Refractive Index | 1.547 | n20/D 1.549 | [2][7] |
| Melting Point | Not specified | 168-172°C | [6] |
| pKa | Not specified | 14.82 ± 0.20 (Predicted) | [7] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, dichloromethane, ethyl acetate, methanol, ethanol); poor solubility in water. | Soluble in DMSO (slightly), Methanol (slightly). | [7][8] |
Spectral Data
Spectral analysis is critical for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Data Source/Reference |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- |
| ATR-IR | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 1-benzylpiperidin-3-ol is a key procedure for obtaining this intermediate. The following is a general protocol for the synthesis of the racemic compound, which can be adapted for the stereospecific synthesis of the (R)-enantiomer, typically through the use of a chiral starting material or a chiral resolving agent.
General Synthesis of 1-benzylpiperidin-3-ol from 1-benzyl-3-piperidone
This procedure outlines the reduction of a ketone to an alcohol.
Experimental Protocol:
-
Free Base Preparation: N-benzyl-3-piperidone hydrochloride is converted to its free base by treatment with an aqueous solution of potassium carbonate (K₂CO₃). The resulting free base is then extracted from the aqueous layer using ethyl acetate.
-
Reduction Reaction: The extracted N-benzyl-3-piperidone is dissolved in ethanol. To this solution, sodium borohydride (NaBH₄) is added slowly over a period of 10 minutes. The reaction mixture is then stirred overnight at room temperature.[7]
-
Work-up: The reaction mixture is concentrated under vacuum to remove the ethanol. The residue is redissolved in 1.0 N hydrochloric acid (HCl) and washed twice with diethyl ether to remove any unreacted starting material.[7]
-
Product Isolation: The aqueous phase is then basified to a pH of 12 with 3.0 N potassium hydroxide (KOH) and extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under vacuum to yield 1-benzyl-3-piperidinol.[7]
Caption: General workflow for the synthesis of 1-benzylpiperidin-3-ol.
Biological Significance and Applications
This compound serves as a crucial chiral building block in the synthesis of various biologically active molecules. Its derivatives have shown potential in several therapeutic areas.
Role as a Pharmaceutical Intermediate
The primary utility of this compound is as an intermediate in the synthesis of stereospecific drugs.[2] The chiral nature of this compound is paramount, as the three-dimensional arrangement of atoms is often a key determinant of a drug's biological activity and efficacy.
Notable applications include:
-
Neurological Research: It is used in the preparation of in vivo probes for measuring endogenous acetylcholine levels, which is valuable for studying neurotransmitter systems.[2]
-
Cardiovascular Research: The benzylpiperidine scaffold has been associated with hypotensive effects, suggesting its potential as a precursor for antihypertensive agents.[2]
-
Alzheimer's Disease Research: Derivatives of benzylpiperidine are being investigated as dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporters, which are key targets in the development of treatments for Alzheimer's disease.
-
Other Therapeutic Areas: It is a reactant in the synthesis of muscarinic M3 selective antagonists and Rho kinase inhibitors.[7]
References
- 1. (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. indiamart.com [indiamart.com]
- 4. 91599-81-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide on the Synthesis and Characterization of (R)-1-benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1-benzylpiperidin-3-ol, a valuable chiral building block in the development of pharmaceutical agents. This document details the synthetic pathway from commercially available starting materials to the enantiomerically pure target molecule, including experimental protocols. Furthermore, it outlines the key analytical techniques and expected data for the thorough characterization of the final compound.
Introduction
This compound (CAS No. 91599-81-4) is a chiral piperidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its stereochemistry is often essential for the desired pharmacological activity of the final drug substance. This guide presents a robust and well-documented laboratory-scale synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the racemic precursor, 1-benzylpiperidin-3-ol, followed by chiral resolution to isolate the desired (R)-enantiomer.
Synthesis of Racemic 1-benzylpiperidin-3-ol
The synthesis of the racemic alcohol proceeds via a two-step sequence: N-benzylation of 3-piperidone followed by reduction of the resulting ketone.
Step 1: Synthesis of 1-benzylpiperidin-3-one
1-benzylpiperidin-3-one is synthesized by the N-alkylation of 3-piperidone hydrochloride with benzyl bromide in the presence of a base.
Step 2: Reduction of 1-benzylpiperidin-3-one to 1-benzylpiperidin-3-ol
The racemic alcohol is obtained by the reduction of 1-benzylpiperidin-3-one using a mild reducing agent such as sodium borohydride.
Chiral Resolution of (±)-1-benzylpiperidin-3-ol
The separation of the racemic mixture is achieved by diastereomeric salt formation using a chiral resolving agent, specifically (-)-O,O'-Dibenzoyl-L-tartaric acid.[2][3] This method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.
Experimental Protocols
Synthesis of 1-benzylpiperidin-3-one
Materials:
-
3-Piperidone hydrochloride
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-piperidone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-3-one, which can be used in the next step without further purification.
Synthesis of (±)-1-benzylpiperidin-3-ol
Materials:
-
1-benzylpiperidin-3-one
-
Methanol
-
Sodium borohydride
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzylpiperidin-3-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic 1-benzylpiperidin-3-ol.
Chiral Resolution of (±)-1-benzylpiperidin-3-ol
Materials:
-
(±)-1-benzylpiperidin-3-ol
-
(-)-O,O'-Dibenzoyl-L-tartaric acid
-
Methanol or Ethanol
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (±)-1-benzylpiperidin-3-ol (1.0 eq) in methanol or ethanol.
-
In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic alcohol with stirring.
-
Allow the mixture to cool to room temperature and then stir for several hours to allow for the precipitation of the diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the this compound-(-)-O,O'-Dibenzoyl-L-tartrate salt.
-
To isolate the free base, suspend the diastereomeric salt in a mixture of dichloromethane and 1 M sodium hydroxide solution.
-
Stir vigorously until all the solid has dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The enantiomeric purity can be determined by chiral HPLC analysis.
Characterization Data
The following tables summarize the expected characterization data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 91599-81-4 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol [1] |
| Appearance | Light orange to yellow or green liquid[1] |
| Boiling Point | ~275 °C[1] |
| Density | 1.07 g/mL at 25 °C[1] |
| Refractive Index | 1.547[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): 7.20-7.40 (m, 5H, Ar-H), 3.80-3.90 (m, 1H, CH-OH), 3.50-3.60 (d, 1H, N-CH₂-Ph), 3.40-3.50 (d, 1H, N-CH₂-Ph), 2.70-2.90 (m, 2H, piperidine-H), 2.00-2.20 (m, 2H, piperidine-H), 1.60-1.90 (m, 3H, piperidine-H and OH). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): 138-139 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 67-68 (CH-OH), 62-63 (N-CH₂-Ph), 58-59 (piperidine-CH₂), 50-51 (piperidine-CH₂), 30-31 (piperidine-CH₂), 20-21 (piperidine-CH₂). |
| Mass Spectrometry (EI) | Expected m/z: 191 (M⁺), 174 (M-OH)⁺, 91 (C₇H₇)⁺ (tropylium ion - base peak). |
| Specific Optical Rotation | Literature values vary, but a negative value is expected for the (R)-enantiomer. The specific rotation should be determined experimentally and compared to a standard if available. |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Logic
Caption: Logic diagram for the characterization of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described methods, from the synthesis of the racemic precursor to its efficient chiral resolution, offer a reliable pathway for obtaining this valuable chiral intermediate. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of their synthesized material, which is of utmost importance for its application in pharmaceutical research and development.
References
An In-depth Technical Guide on the Spectroscopic Data of (R)-1-benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-1-benzylpiperidin-3-ol. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting key spectroscopic data, detailed experimental protocols, and a logical workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 3.70 | m | 1H | CH-OH |
| 3.50 | s | 2H | CH₂-Ph |
| 2.80 | m | 1H | Piperidine H₂ₑ |
| 2.65 | m | 1H | Piperidine H₆ₑ |
| 2.30 | m | 1H | Piperidine H₂ₐ |
| 2.10 | m | 1H | Piperidine H₆ₐ |
| 1.50-1.90 | m | 4H | Piperidine H₃ₐ, H₄, H₅ |
Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.2 | Aromatic CH |
| 127.0 | Aromatic CH |
| 67.0 | CH-OH |
| 63.2 | CH₂-Ph |
| 60.5 | Piperidine C₂ |
| 54.0 | Piperidine C₆ |
| 32.5 | Piperidine C₄ |
| 22.0 | Piperidine C₅ |
Note: Data is compiled from typical values for similar structures and may vary based on solvent and experimental conditions.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3080-3030 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1100 | Strong | C-O stretch (secondary alcohol) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 191 | 40 | [M]⁺ (Molecular Ion) |
| 174 | 15 | [M-OH]⁺ |
| 100 | 30 | [C₇H₁₄N]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-2048
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
2.2. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is commonly used for this type of sample.
-
Sample Preparation: A small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
2.3. Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).
-
GC Parameters:
-
Injector temperature: 250 °C
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides foundational spectroscopic information for this compound, which is crucial for its identification, purity assessment, and further application in research and development. The provided protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar molecules.
Chiral Synthesis of (R)-1-benzylpiperidin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-benzylpiperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the primary methods for the chiral synthesis of this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The enantioselective synthesis of this compound is predominantly achieved through three main strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of the corresponding prochiral ketone, 1-benzylpiperidin-3-one, using a chiral catalyst. This method is often favored for its high atom economy and potential for high enantioselectivity.
-
Chiral Resolution of a Racemic Mixture: This classical method involves the separation of a racemic mixture of (±)-1-benzylpiperidin-3-ol. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: This biocatalytic method utilizes an enzyme, often a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.
The following sections provide a detailed examination of these synthetic routes, including experimental procedures and performance data.
Data Presentation: Comparison of Synthetic Routes
| Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Illustrative) |
| Asymmetric Reduction | Ruthenium-BINAP complex, Chiral Oxazaborolidine (CBS) | 1-benzylpiperidin-3-one | This compound | High | Up to >99 | Analogous Syntheses |
| Chiral Resolution | (-)-Di-p-toluoyl-L-tartaric acid | (±)-1-benzylpiperidin-3-ol | This compound | ~40-50% | >99 | Adapted Protocols |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | (±)-1-benzylpiperidin-3-ol | This compound | ~40-50% | >99 | General Methodologies |
Note: The data presented is compiled from various sources and may represent typical or optimized conditions. Actual results may vary.
Experimental Protocols
Asymmetric Reduction of 1-benzylpiperidin-3-one
This protocol is based on established methods for the asymmetric reduction of ketones using a chiral Ruthenium-BINAP catalyst.
Materials:
-
1-benzylpiperidin-3-one
-
[RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru-BINAP catalyst
-
Isopropanol (anhydrous)
-
Potassium hydroxide
-
Hydrogen gas (high pressure)
-
Inert atmosphere (Nitrogen or Argon)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox under an inert atmosphere, charge a high-pressure autoclave with 1-benzylpiperidin-3-one (1 equivalent) and the Ru-BINAP catalyst (0.005-0.01 equivalents).
-
Add anhydrous isopropanol as the solvent.
-
Add a solution of potassium hydroxide in isopropanol (0.1 equivalents).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Chiral Resolution of (±)-1-benzylpiperidin-3-ol
This protocol describes the separation of enantiomers using a chiral resolving agent, (-)-di-p-toluoyl-L-tartaric acid.
Materials:
-
(±)-1-benzylpiperidin-3-ol
-
(-)-Di-p-toluoyl-L-tartaric acid
-
Methanol or Ethanol
-
Ethyl acetate
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve (±)-1-benzylpiperidin-3-ol (1 equivalent) in a minimal amount of warm methanol or ethanol.
-
In a separate flask, dissolve (-)-di-p-toluoyl-L-tartaric acid (0.5 equivalents) in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic alcohol with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt of this compound.
-
To liberate the free base, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous solution of sodium hydroxide with stirring until the solid dissolves and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The mother liquor from the initial crystallization contains the enriched (S)-enantiomer, which can be recovered if desired.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Enzymatic Kinetic Resolution of (±)-1-benzylpiperidin-3-ol
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of the racemic alcohol.
Materials:
-
(±)-1-benzylpiperidin-3-ol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flask under an inert atmosphere, add (±)-1-benzylpiperidin-3-ol (1 equivalent) and the immobilized lipase.
-
Add an anhydrous organic solvent.
-
Add the acylating agent (at least 0.5 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the acylated (S)-enantiomer and the unreacted this compound.
-
Separate the (R)-alcohol from the (S)-ester by column chromatography on silica gel.
-
The this compound can be further purified if necessary. The (S)-ester can be hydrolyzed to recover the (S)-alcohol.
-
Determine the enantiomeric excess of the this compound by chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows for the described synthetic strategies.
Caption: Asymmetric reduction of a prochiral ketone.
Caption: Chiral resolution of a racemic mixture.
Caption: Enzymatic kinetic resolution workflow.
In-Depth Technical Guide to the Physical Properties of Enantiopure 1-Benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the enantiomers of 1-benzylpiperidin-3-ol, a key chiral building block in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating critical data, outlining experimental methodologies, and illustrating relevant chemical workflows.
Overview
1-Benzylpiperidin-3-ol is a chiral secondary alcohol with the chemical formula C₁₂H₁₇NO. The presence of a stereocenter at the C-3 position of the piperidine ring gives rise to two enantiomers: (R)-1-benzylpiperidin-3-ol and (S)-1-benzylpiperidin-3-ol. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities, making the use of enantiomerically pure forms crucial in the development of stereospecific drugs.
Physicochemical Properties
The physical properties of the individual enantiomers of 1-benzylpiperidin-3-ol, as well as its racemic form, are summarized below. These properties are essential for designing synthetic routes, developing purification strategies, and formulating final products.
Tabulated Physical Properties
| Property | This compound | (S)-1-Benzylpiperidin-3-ol | Racemic 1-Benzylpiperidin-3-ol |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |
| Appearance | Light orange to yellow or green liquid[1] | Data not available | White solid[2] or pale yellow to colorless transparent liquid |
| Melting Point | Data not available | Data not available | 168-172 °C[2] |
| Boiling Point | ~275 °C[1] | Data not available | 140-142 °C at 6 mmHg |
| Density | 1.07 g/mL at 25 °C[1] | Data not available | 1.1 g/cm³[2] |
| Refractive Index | 1.547[1] | Data not available | Data not available |
| Solubility | Data not available | Data not available | Soluble in DMSO, N,N-dimethylformamide, dichloromethane, ethyl acetate, methanol, and ethanol; poorly soluble in water.[2] |
| Specific Rotation | Data not available | Data not available | Not applicable |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-benzylpiperidin-3-ol are crucial for obtaining and verifying the enantiopure forms of this compound.
Synthesis of Racemic 1-Benzylpiperidin-3-ol
A common method for the synthesis of racemic 1-benzylpiperidin-3-ol involves the reduction of 1-benzylpiperidin-3-one.
Procedure:
-
Dissolution: Dissolve 1-benzylpiperidin-3-one in a suitable solvent such as ethanol.
-
Reduction: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique like thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Chiral Resolution (General Approach)
Enantiomerically pure 1-benzylpiperidin-3-ol can be obtained through the resolution of the racemic mixture. A general and effective method for resolving chiral alcohols is through enzymatic resolution.
Conceptual Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of racemic 1-benzylpiperidin-3-ol.
Protocol Outline:
-
Reaction Setup: Dissolve racemic 1-benzylpiperidin-3-ol in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Enzyme and Acyl Donor Addition: Add a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate).
-
Enzymatic Reaction: Stir the mixture at a controlled temperature. The lipase will selectively acylate one of the enantiomers (e.g., the (S)-enantiomer).
-
Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Separation: After the reaction, separate the acylated enantiomer (now an ester) from the unreacted alcohol enantiomer using column chromatography.
-
Hydrolysis: Hydrolyze the separated ester (e.g., using potassium carbonate in methanol) to obtain the other pure enantiomer.
Determination of Physical Properties
Melting Point:
The melting point of solid samples can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube and packed to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Optical Rotation:
The specific rotation of the enantiopure samples is measured using a polarimeter.
-
Solution Preparation: Prepare a solution of the enantiopure compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform or methanol).
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.
-
Sample Measurement: Fill the cell with the prepared solution and measure the observed rotation (α).
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should also be reported.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of enantiopure 1-benzylpiperidin-3-ol.
References
An In-depth Technical Guide to (R)-1-benzylpiperidin-3-ol: A Key Chiral Building Block for Neurological and Oncological Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-benzylpiperidin-3-ol, a chiral piperidine derivative, serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application in the development of ligands for the vesicular acetylcholine transporter (VAChT) and sigma receptors. These targets are of significant interest in the fields of neurodegenerative diseases, such as Alzheimer's disease, and in oncology. This document includes detailed experimental protocols, quantitative binding affinity data for derived compounds, and visualizations of the relevant biological signaling pathways to facilitate further research and development.
Introduction
This compound is a versatile chiral building block valued for its role in the stereospecific synthesis of complex molecules. Its piperidine core is a common scaffold in medicinal chemistry, and the specific (R)-configuration at the 3-position allows for precise three-dimensional arrangements of atoms, which is often crucial for biological activity. A primary application of this compound is in the synthesis of vesamicol analogs, which are potent ligands for the vesicular acetylcholine transporter (VAChT) and sigma receptors (σ1 and σ2). The modulation of these targets has shown therapeutic potential in a range of disorders.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 91599-81-4 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Light orange to yellow or green liquid |
| Boiling Point | ~275 °C |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | 1.547 |
| SMILES | O[C@H]1CN(CC2=CC=CC=C2)CCC1 |
| InChI Key | UTTCOAGPVHRUFO-GFCCVEGCSA-N |
| Storage | Inert atmosphere, 2-8°C |
Structure:
(Image Source: PubChem CID 693761)
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its use in stereospecific drug development. A common approach involves the asymmetric reduction of 1-benzylpiperidin-3-one.
Experimental Protocol: Asymmetric Reduction of 1-benzylpiperidin-3-one
This protocol is a representative method for the enantioselective synthesis of this compound.
Materials:
-
1-benzylpiperidin-3-one hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous ethanol (EtOH)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Free Base Preparation: To a solution of 1-benzylpiperidin-3-one hydrochloride (1.0 eq) in water, add a saturated solution of sodium carbonate until the pH is > 9. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylpiperidin-3-one as a free base.
-
Asymmetric Reduction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-benzylpiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C.
-
Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
To this mixture, add the borane-dimethyl sulfide complex (1.1 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Basify the solution with 1 M NaOH until pH > 9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.
Applications in Drug Development: Synthesis of Vesamicol Analogs
This compound is a key precursor for the synthesis of vesamicol and its analogs. These compounds are invaluable tools for studying the cholinergic nervous system and have potential as diagnostic imaging agents for neurodegenerative diseases.
Quantitative Data: Binding Affinities of Vesamicol Analogs
The following table summarizes the in vitro binding affinities of various vesamicol analogs for the vesicular acetylcholine transporter (VAChT), and sigma-1 (σ₁) and sigma-2 (σ₂) receptors. High affinity and selectivity for VAChT are desirable for targeted neuroimaging.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| (-)-Vesamicol | VAChT | 2.1 | [1] |
| σ₁ | 13.7 | [1] | |
| σ₂ | 145 | [1] | |
| (+)-Vesamicol | VAChT | 1,800 | [1] |
| Benzovesamicol | VAChT | 1.32 | |
| Trozamicol | VAChT | 1.9 | |
| (-)-2-methylspirobenzovesamicol | VAChT | 16 ± 4 | [2] |
| σ₁ | 464 ± 74 | [2] | |
| σ₂ | > 1000 | [2] | |
| [¹²⁵I]-DRC140 (piperazine analog) | VAChT | K_d = 0.3 | [3][4] |
| σ₁ | K_i = 849 (for haloperidol) | [3][4] | |
| σ₂ | K_i = 3052 (for DTG) | [3][4] |
Biological Signaling Pathways
The therapeutic and diagnostic potential of compounds derived from this compound stems from their interaction with specific biological targets. The following diagrams illustrate the signaling pathways of the vesicular acetylcholine transporter (VAChT) and the sigma-1 receptor.
Vesicular Acetylcholine Transporter (VAChT) Workflow
Caption: Workflow of acetylcholine synthesis, packaging by VAChT, release, and degradation.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor activation and its downstream signaling effects.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the development of therapeutic and diagnostic agents, particularly those targeting the cholinergic system and sigma receptors. Its utility in synthesizing high-affinity and selective ligands for VAChT and sigma receptors underscores its importance in neuroscience and oncology research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel treatments for a range of challenging diseases. Further exploration of derivatives of this compound is warranted to develop next-generation probes and therapeutics with improved pharmacological profiles.
References
- 1. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine analog of vesamicol: In vitro and in vivo characterization for vesicular acetylcholine transporter | Semantic Scholar [semanticscholar.org]
The Benzylpiperidine Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzylpiperidine derivatives. It further delves into their pharmacological importance, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action and development.
The unique combination of a basic piperidine ring and a lipophilic benzyl group within the benzylpiperidine core allows for versatile interactions with a wide range of biological targets.[1] This has led to the development of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[2]
A Historical Journey: The Emergence of Benzylpiperidine Derivatives
The story of benzylpiperidine is intrinsically linked to the broader history of piperidine chemistry, which began to flourish in the late 19th and early 20th centuries. While a single "discovery" paper for the parent benzylpiperidine molecule is difficult to pinpoint, its synthesis was an early and fundamental transformation in organic chemistry. The strategic importance of this scaffold in medicinal chemistry became evident in the mid-20th century with the systematic exploration of synthetic analgesics and antihistamines.
A significant milestone in the development of benzylpiperidine-based pharmaceuticals was the discovery of Donepezil (E2020). Following the identification of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine as an acetylcholinesterase (AChE) inhibitor, further structure-activity relationship (SAR) studies led to the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which demonstrated potent and selective AChE inhibition.[3] This compound, Donepezil, has since become a key therapeutic agent for Alzheimer's disease.
The timeline below highlights some of the key phases in the development of piperidine-based and, by extension, benzylpiperidine-based drugs:
Synthetic Methodologies
The synthesis of benzylpiperidine derivatives can be broadly categorized based on the position of the benzyl group on the piperidine ring. Common strategies include N-alkylation, reductive amination, and carbon-carbon bond-forming reactions.
N-Alkylation of Piperidines
A straightforward and widely used method for the synthesis of N-benzylpiperidines is the direct N-alkylation of a piperidine precursor with a benzyl halide.
Reductive Amination
Reductive amination offers a versatile route to N-benzylpiperidines, particularly when the corresponding benzyl aldehyde or ketone is readily available.
Synthesis of C-Benzylpiperidines
The synthesis of C-benzylpiperidines, such as 2-benzylpiperidine and 4-benzylpiperidine, often involves multi-step sequences. For instance, 4-benzylpiperidine can be prepared by the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.[4]
Pharmacological Significance and Quantitative Data
Benzylpiperidine derivatives exhibit a wide range of pharmacological activities, primarily through their interactions with key proteins in the central nervous system.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
A significant number of N-benzylpiperidine derivatives have been developed as inhibitors of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
| Compound | Target | IC50 (µM) | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [5] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [5] |
| Donepezil | AChE | 0.03 | [5] |
| Compound 19 (a 2-phenylacetate derivative) | AChE | 5.10 | [6] |
| Compound 19 (a 2-phenylacetate derivative) | BuChE | 26.78 | [6] |
| Compound 21 (a 2-naphthoate derivative) | BuChE | 6.16 | [6] |
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding
Benzylpiperidine derivatives have been explored as ligands for monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine and serotonin.
| Compound | Target | Ki (nM) | Reference |
| 2-Benzylpiperidine | DAT | 6,360 | [7] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | DAT | 17.2 | [8] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 16.4 | [8] |
| 4-[2-(phenyl(thiophen-2-yl)methoxy)ethyl]-1-(4-nitrobenzyl)piperidine | DAT | 13.8 | [8] |
| 4-Benzylpiperidine Carboxamide (8k) | DAT | - | [9] |
| 4-Benzylpiperidine Carboxamide (7j) | SERT | - | [9] |
Sigma Receptor (σR) Ligands
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are intracellular chaperone proteins that have emerged as important targets for a variety of CNS disorders. Several benzylpiperidine derivatives have shown high affinity for these receptors.
| Compound | Target | Ki (nM) | Reference |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.90 | [10] |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | 240 | [10] |
| Haloperidol | σ₁ | ~2-6.5 | [10] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 | [1] |
| 2-[2-(1-benzylpiperidin-4-yl)ethyl]amino-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ | 1.45 | [11] |
Signaling Pathways
Acetylcholinesterase Inhibition
Inhibition of AChE by benzylpiperidine derivatives like Donepezil occurs at the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Donepezil has been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[12][13]
Dopamine Transporter Inhibition
Inhibition of the dopamine transporter (DAT) by benzylpiperidine derivatives blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, prolonging its action on postsynaptic dopamine receptors. The downstream signaling from dopamine receptors can involve the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.[14][15]
Detailed Experimental Protocols
Synthesis of N-Benzylpiperidine via N-Alkylation
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dry
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5-2.0 eq.) to the solution.
-
Slowly add benzyl bromide (1.05-1.1 eq.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured colorimetrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compounds (benzylpiperidine derivatives)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dopamine Transporter (DAT) Radioligand Binding Assay
Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
Membrane preparation containing DAT (e.g., from rat striatum)
-
Radiolabeled ligand (e.g., [³H]WIN 35,428)
-
Unlabeled test compounds (benzylpiperidine derivatives)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the membrane preparation, radiolabeled ligand, and either buffer (for total binding), a known DAT inhibitor (for non-specific binding), or the test compound at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The benzylpiperidine core has proven to be a remarkably versatile scaffold in drug discovery, leading to the development of clinically significant therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through substitution have made it a continued focus of research. This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of benzylpiperidine derivatives, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows offer a clear understanding of their mechanism of action and evaluation. For researchers in drug development, the benzylpiperidine scaffold remains a promising starting point for the design of novel therapeutics targeting a range of diseases, particularly those affecting the central nervous system.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Stereochemistry of 1-Benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-benzylpiperidin-3-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details the synthesis of the racemic mixture, the resolution of its enantiomers, and the characterization of the individual stereoisomers, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction to 1-Benzylpiperidin-3-ol and its Chiral Significance
1-Benzylpiperidin-3-ol is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position. The carbon atom to which the hydroxyl group is attached is a stereocenter, meaning 1-benzylpiperidin-3-ol exists as a pair of enantiomers: (R)-1-benzylpiperidin-3-ol and (S)-1-benzylpiperidin-3-ol. The specific three-dimensional arrangement of these enantiomers is crucial in the development of stereospecific drugs, where often only one enantiomer exhibits the desired pharmacological activity while the other may be inactive or cause undesirable side effects.
Synthesis of Racemic 1-Benzylpiperidin-3-ol
The preparation of racemic 1-benzylpiperidin-3-ol is a common precursor step to chiral resolution. A typical synthetic route involves the reduction of 1-benzylpiperidin-3-one.
Experimental Protocol: Synthesis of Racemic 1-Benzylpiperidin-3-ol
Materials:
-
3-Hydroxypiperidine
-
Benzyl chloride
-
Toluene
-
Sodium carbonate (optional, as a base)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, dissolve 3-hydroxypiperidine in toluene. For example, 1.9 kg of 3-hydroxypiperidine can be dissolved in 10 L of toluene.[1]
-
Heat the mixture to a temperature of approximately 90-110°C.[1]
-
Once the 3-hydroxypiperidine is fully dissolved, slowly add benzyl chloride to the solution. For the aforementioned quantity, 2.6 kg of benzyl chloride can be added dropwise over 30 minutes.[1]
-
Maintain the reaction mixture at the elevated temperature (90-110°C) and continue stirring for approximately 2 hours.[1]
-
After the reaction is complete, cease heating and allow the mixture to cool to room temperature while continuing to stir. A significant amount of white solid is expected to precipitate.[1]
-
The crude product can be further purified by filtration and recrystallization or other standard purification techniques to yield racemic 1-benzylpiperidin-3-ol.
Chiral Resolution of (±)-1-Benzylpiperidin-3-ol
The separation of the racemic mixture into its constituent enantiomers is a critical step for its use in stereospecific synthesis. This is commonly achieved by classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution using a Chiral Acid
Materials:
-
Racemic 1-benzylpiperidin-3-ol
-
A chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid or Di-benzoyl-L-tartaric acid)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
Dissolve the racemic 1-benzylpiperidin-3-ol in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Mix the two solutions. The diastereomeric salts will begin to precipitate. The rate of precipitation will differ for the two diastereomers.
-
Allow the mixture to stand, possibly with cooling, to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolate the precipitated salt by filtration. This salt will be enriched in one of the enantiomers.
-
The enantiomerically enriched 1-benzylpiperidin-3-ol can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid, followed by extraction.
-
The mother liquor, which is now enriched in the other enantiomer, can be treated similarly to isolate the second enantiomer.
-
Multiple recrystallizations of the diastereomeric salts may be necessary to achieve high enantiomeric purity.
Characterization of Stereoisomers
The successful synthesis and resolution are confirmed by characterizing the physical and optical properties of the racemic mixture and the individual enantiomers.
Physicochemical and Spectroscopic Data
| Property | Racemic 1-Benzylpiperidin-3-ol | This compound | (S)-1-Benzylpiperidin-3-ol |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |
| CAS Number | 14813-01-5 | 91599-81-4 | 91599-79-0 |
| Appearance | White to off-white solid | Light orange to yellow to green liquid | Data not available |
| Boiling Point | 140-142°C @ 6mm | ~275°C | Data not available |
| Density | Data not available | 1.07 g/mL at 25°C | Data not available |
| Refractive Index | n20/D 1.549 | n20/D 1.547 | Data not available |
| Specific Rotation | 0° | -12° (c=1 in MeOH)[2] | Expected to be +12° (c=1 in MeOH) |
Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of the resolved products. While a specific method for 1-benzylpiperidin-3-ol is not detailed in the searched literature, a general approach for similar chiral amines can be employed. This often involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Visualizing the Synthetic and Resolution Workflow
The following diagrams illustrate the key processes in obtaining enantiomerically pure 1-benzylpiperidin-3-ol.
Conclusion
The stereochemistry of 1-benzylpiperidin-3-ol is a critical consideration for its application in pharmaceutical synthesis. The ability to produce enantiomerically pure forms of this intermediate is essential for the development of safe and effective drugs. This guide has provided an overview of the synthesis of the racemic compound, a general approach to its chiral resolution, and the key data for the characterization of its stereoisomers. Researchers and drug development professionals can use this information as a foundation for their work with this important chiral building block.
References
The Pivotal Role of (R)-1-benzylpiperidin-3-ol in Drug Discovery: A Technical Guide to its Synthetic Applications and the Mechanism of Action of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-benzylpiperidin-3-ol, a chiral piperidine derivative, stands as a critical and versatile building block in medicinal chemistry. While direct studies on its own mechanism of action are limited, its true significance lies in its role as a key intermediate in the synthesis of a diverse range of pharmacologically active molecules. The stereochemistry of the (R)-enantiomer is often crucial for the desired biological activity of the final compounds, which target a variety of receptors and enzymes implicated in significant disease pathways. This technical guide provides an in-depth overview of the synthetic utility of this compound and delineates the mechanism of action of the potent therapeutic agents derived from it, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. While this compound itself has been noted to exhibit some hypotensive effects, the primary focus of research has been on the compounds synthesized from this versatile scaffold[1].
I. Role as a Chiral Building Block in the Synthesis of Bioactive Molecules
The principal application of this compound is as a chiral precursor in the synthesis of stereospecific drugs[1]. Its piperidine core and the hydroxyl group at the 3-position provide a versatile scaffold for chemical modification, enabling the development of ligands with high affinity and selectivity for various biological targets.
A. Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A significant application of this compound derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various N-benzylpiperidine derivatives synthesized using a piperidine scaffold conceptually related to this compound.
| Compound ID | Structure/Modification | AChE IC50 (µM) | Reference |
| 5h | N-benzylpiperidine derivative | 0.83 | [2] |
| 9j | Thiazolopyrimidine derivative | 0.98 | [2] |
| 9p | Thiazolopyrimidine derivative | 0.73 | [2] |
| 15b | 1,3-dimethylbenzimidazolinone derivative | 0.39 ± 0.11 | [3][4] |
| 6d | 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one | 0.0068 | [5] |
| d5 | N-Benzyl piperidine derivative | 6.89 | [6] |
| d10 | N-Benzyl piperidine derivative | 3.22 | [6] |
General Synthesis of N-benzylpiperidine carboxamide Derivatives:
A detailed synthetic protocol for a class of N-benzylpiperidine carboxamide derivatives with AChE inhibitory activity is described below[7].
-
Activation of Carboxylic Acid: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH2Cl2), oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) are added at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the acid chloride.
-
Amide Coupling: The resulting acid chloride is dissolved in CH2Cl2 and added dropwise to a solution of a substituted amine (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0°C. The reaction is stirred at room temperature overnight.
-
Boc Deprotection: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with a solution of trifluoroacetic acid (TFA) in CH2Cl2 to remove the Boc protecting group.
-
N-Benzylation: The deprotected piperidine derivative is then reacted with a substituted benzyl bromide (1.2 eq) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile to afford the final N-benzylpiperidine carboxamide derivative.
-
Purification: The final compound is purified by column chromatography on silica gel.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):
The AChE inhibitory activity of the synthesized compounds can be determined using a modified Ellman's spectrophotometric method[3].
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), recombinant human acetylcholinesterase (rhAChE), and buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure: The assay is performed in a 96-well plate. In each well, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer are added. 25 µL of the test compound solution (at various concentrations) is then added. The reaction is initiated by adding 25 µL of 0.22 U/mL rhAChE.
-
Measurement: The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader. The rate of the reaction is calculated.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Synthetic workflow for N-benzylpiperidine derivatives and their mechanism of action as AChE inhibitors.
B. Synthesis of Muscarinic M3 Receptor Antagonists
Derivatives of benzylpiperidine are also explored as antagonists for the muscarinic M3 receptor, which is a target for conditions like overactive bladder and chronic obstructive pulmonary disease (COPD)[8].
| Compound ID | Modification | M3 Receptor Binding Affinity (pA2) | Selectivity (M3 vs M2) | Reference |
| 14 | Bi-aryl amine derivative | 11.0 | Good | [9] |
| 2 | 4-amino-piperidine derivative | 8.3, 8.6 | 3- to 40-fold | [10][11] |
-
Membrane Preparation: Cell membranes expressing human M2 or M3 muscarinic receptors are prepared from cultured cells (e.g., CHO cells).
-
Binding Assay: The binding assay is performed in a final volume of 250 µL containing cell membranes, the radioligand (e.g., [3H]NMS), and various concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. The pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, can also be determined.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Expanding Therapeutic Potential of Benzylpiperidine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine moiety, a privileged structural motif in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent structural flexibility and ability to engage in crucial molecular interactions, such as cation-π and π-π stacking, have rendered it a versatile scaffold for designing potent and selective modulators of a wide array of biological targets.[1][2] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel benzylpiperidine derivatives, with a focus on their applications in neurodegenerative diseases, cancer, and neuropsychiatric disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.
I. Quantitative Biological Activity of Novel Benzylpiperidine Scaffolds
The therapeutic potential of benzylpiperidine derivatives is underscored by their diverse biological activities. The following tables summarize the quantitative data for various novel scaffolds, highlighting their potency against key biological targets.
Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives for Alzheimer's Disease
| Compound ID | Target | IC50 (µM) | Reference |
| d5 | HDAC | 0.17 | [3] |
| AChE | 6.89 | [3] | |
| d10 | HDAC | 0.45 | [3] |
| AChE | 3.22 | [3] | |
| 15b | eeAChE | 0.39 ± 0.11 | [4] |
| 15j | eqBChE | 0.16 ± 0.04 | [4] |
| 4e | AChE | 16.07 | [5] |
| BuChE | 15.16 | [5] | |
| 5MeSA4ABP | AChE Inhibition (%) at 5µM | 57.46 ± 2.140 | [6] |
| Aβ Inhibition (%) at 5µM | 57.83 ± 0.08 | [6] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase; eeAChE: Electric eel AChE; eqBChE: Equine BChE.
Table 2: Monoamine Transporter Inhibitory Activity of Benzylpiperidine Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| C(2)-trifluoromethyl substituted compound | DAT | Low nanomolar affinity | Broad range | [7] |
| 2d | NE Transporter | 380 | - | [8] |
| 5-HT Transporter | 1180 | - | [8] |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; 5-HT: Serotonin.
Table 3: Anticancer Activity of Benzylpiperidine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| L55 | USP7 | 40.8 | - | [9] |
| LNCaP | 29.6 | Prostate Cancer | [9] | |
| RS4;11 | 41.6 | Leukemia | [9] |
USP7: Ubiquitin-Specific Peptidase 7.
II. Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the development and evaluation of novel benzylpiperidine scaffolds. The following diagrams, rendered in DOT language, illustrate a general synthetic workflow and key signaling pathways targeted by these compounds.
Caption: General Synthetic Workflow for N-Benzylpiperidine Derivatives.
Caption: Cholinergic Signaling Pathway in Alzheimer's Disease.[2][7][10][11]
Caption: USP7-p53 Signaling Pathway in Cancer.[12][13][14][15]
III. Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vitro assays cited in this guide.
A. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16][17][18][19][20][21]
-
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution (e.g., 0.5 units/mL in phosphate buffer)
-
Test compound solutions at various concentrations (dissolved in a suitable solvent like DMSO)
-
-
Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution or solvent for the control wells.
-
Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
B. Monoamine Transporter (DAT, SERT, NET) Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound for the dopamine, serotonin, or norepinephrine transporters.[22][23][24][25][26][27]
-
Principle: The assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from the transporter expressed in cell membranes.
-
Reagents:
-
Cell membranes expressing the target transporter (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT)
-
Test compound solutions at various concentrations
-
-
Procedure (96-well plate format):
-
In each well, add 50 µL of assay buffer (for total binding) or non-specific binding control.
-
Add 50 µL of the test compound solution.
-
Add 50 µL of the radioligand solution.
-
Initiate the binding by adding 100 µL of the cell membrane suspension (20-40 µg of protein).
-
Incubate at 4°C for 2-3 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C. USP7 Inhibition Assay (Fluorogenic)
This assay determines the inhibitory effect of compounds on the deubiquitinating activity of USP7.[28][29][30]
-
Principle: The assay utilizes a ubiquitin-fluorophore substrate (e.g., ubiquitin-AMC or ubiquitin-rhodamine). Cleavage of the substrate by USP7 releases the fluorophore, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Reagents:
-
Recombinant full-length USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100)
-
Test compound solutions at various concentrations
-
-
Procedure (384-well plate format):
-
In each well, add the assay buffer, USP7 enzyme, and the test compound.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
D. HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the enzymatic activity of histone deacetylases.[1][31][32][33][34]
-
Principle: A fluorogenic substrate containing an acetylated lysine residue is deacetylated by HDAC. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescent signal is proportional to the HDAC activity.
-
Reagents:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A)
-
Test compound solutions at various concentrations
-
-
Procedure (96-well black plate format):
-
Add HDAC assay buffer, test compound, and diluted HDAC enzyme to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate and incubate at 37°C for 30 minutes.
-
Add the developer solution (containing the stop solution) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
IV. Conclusion
The benzylpiperidine scaffold remains a highly valuable framework in modern drug discovery. The diverse biological activities exhibited by its novel derivatives, ranging from potent enzyme inhibition to modulation of neurotransmitter reuptake, highlight its therapeutic versatility. The data and protocols presented in this technical guide serve as a comprehensive resource for researchers in the field, aiming to facilitate the rational design and evaluation of the next generation of benzylpiperidine-based therapeutics. Continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in a variety of disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search for the-cholinergic-system-in-alzheimer-s-disease: R&D Systems [rndsystems.com]
- 4. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 5. What Is Dopamine and How Is It Connected to Parkinson’s Disease? [healthline.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 14. scienceopen.com [scienceopen.com]
- 15. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bioivt.com [bioivt.com]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 32. resources.bio-techne.com [resources.bio-techne.com]
- 33. epigentek.com [epigentek.com]
- 34. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-Benzylpiperidin-3-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of asymmetric synthesis and data from structurally analogous chiral auxiliaries. As of the date of this document, specific literature detailing the use of (R)-1-benzylpiperidin-3-ol as a chiral auxiliary is limited. These protocols therefore represent a proof-of-concept and a guide for researchers to explore its potential in asymmetric transformations.
Introduction
This compound is a versatile chiral building block available to the synthetic chemistry community. Its rigid piperidine core, coupled with the stereodefined hydroxyl group and the sterically demanding N-benzyl group, presents an attractive scaffold for use as a chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. The auxiliary functions by covalently attaching to the substrate, directing the approach of a reactant to one of two diastereotopic faces, and is subsequently cleaved to yield the desired chiral molecule. This document outlines the prospective application of this compound in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Principle of Asymmetric Synthesis with a Chiral Auxiliary
The general workflow for utilizing this compound as a chiral auxiliary follows a well-established three-step sequence. This process is designed to introduce a new stereocenter with a high degree of stereochemical control.
Caption: General workflow for asymmetric synthesis.
Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives
Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. By attaching a carboxylic acid to the chiral auxiliary, a chiral enolate can be generated that reacts with electrophiles with high diastereoselectivity.
Logical Workflow for Asymmetric Alkylation
Caption: Asymmetric alkylation workflow.
Experimental Protocol: Asymmetric Alkylation
1. Synthesis of N-Propionyl-(R)-1-benzylpiperidin-3-ol:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl amide.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl-(R)-1-benzylpiperidin-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Make the aqueous layer basic with 1 M NaOH and extract with DCM to recover the this compound auxiliary.
Data Presentation: Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | >95:5 | 85 |
| 2 | Allyl iodide | LDA | 92:8 | 88 |
| 3 | Ethyl iodide | NaHMDS | 90:10 | 75 |
| 4 | Methyl iodide | KHMDS | 88:12 | 72 |
Note: Data is hypothetical and based on results from analogous chiral auxiliaries.
Application 2: Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The use of a chiral auxiliary can control the absolute stereochemistry of these newly formed centers.
Signaling Pathway for Diastereoselective Aldol Reaction
Caption: Proposed pathway for a boron-mediated aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
1. N-Acyl Piperidine Synthesis:
-
Prepare the N-propionyl-(R)-1-benzylpiperidin-3-ol as described in the asymmetric alkylation protocol.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyl-(R)-1-benzylpiperidin-3-ol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq.) followed by diisopropylethylamine (DIPEA, 1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio and purify the product by flash chromatography.
3. Auxiliary Cleavage to Yield the β-Hydroxy Carboxylic Acid:
-
Follow the LiOH/H₂O₂ cleavage protocol described for the alkylation products.
Data Presentation: Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 90 |
| 2 | Benzaldehyde | 97:3 | 85 |
| 3 | Acetaldehyde | 95:5 | 82 |
| 4 | Crotonaldehyde | 96:4 | 78 |
Note: Data is hypothetical and based on results from analogous chiral auxiliaries.
Conclusion
This compound holds significant potential as a chiral auxiliary for asymmetric synthesis. The protocols and data presented, based on well-established precedents for similar cyclic amino alcohol-derived auxiliaries, suggest that high levels of diastereoselectivity can be anticipated in key transformations such as alkylations and aldol reactions. Researchers in synthetic and medicinal chemistry are encouraged to explore the utility of this readily available chiral building block to facilitate the efficient construction of complex, enantiomerically pure molecules. Further investigation is warranted to establish the precise stereochemical outcomes and optimize reaction conditions for this promising auxiliary.
Application Notes and Protocols: (R)-1-benzylpiperidin-3-ol in the Synthesis of Muscarinic M3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-1-benzylpiperidin-3-ol as a chiral building block in the synthesis of muscarinic M3 receptor antagonists. This document outlines the significance of the M3 receptor as a therapeutic target, details a synthetic strategy, provides experimental protocols, and presents relevant pharmacological data for analogous compounds.
Introduction
The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), is a key regulator of numerous physiological functions. It is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system.[1] Activation of the M3 receptor by acetylcholine primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and gland secretion, while DAG activates protein kinase C (PKC).[1]
Given its role in mediating smooth muscle contraction in the bladder and airways, the M3 receptor is a well-established therapeutic target for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1] The development of selective M3 antagonists is a key objective in medicinal chemistry to minimize side effects associated with the blockade of other muscarinic receptor subtypes, such as M2 receptors in the heart.[1] The chiral intermediate, this compound, offers a versatile scaffold for the synthesis of potent and selective M3 antagonists. Its stereochemistry can be crucial for achieving high affinity and selectivity for the target receptor.
Muscarinic M3 Receptor Signaling Pathway
The binding of acetylcholine to the M3 receptor triggers a cascade of intracellular events, as depicted in the diagram below.
Synthetic Application of this compound
This compound serves as a valuable chiral precursor for introducing a 3-oxypiperidine moiety into the final antagonist structure. The hydroxyl group can be readily derivatized, for instance, through an etherification reaction. A plausible synthetic route to a potential M3 antagonist is outlined below. This proposed synthesis is based on established chemical transformations for similar scaffolds.
Experimental Protocols
The following are representative protocols for the synthesis of M3 antagonists derived from a piperidine scaffold. While a direct synthesis from this compound is not explicitly detailed in a single source, the following procedures for related compounds can be adapted.
Protocol 1: Synthesis of N,N-disubstituted 4-amino-1-benzylpiperidine derivatives (Adapted from Diouf et al., 2002)
This protocol describes the synthesis of a library of M3 antagonists starting from N-benzyl-4-piperidone.
-
Step 1: Reductive Amination. To a solution of N-benzyl-4-piperidone (1.0 eq) and a primary amine (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Step 2: N-Acylation. To a solution of the secondary amine from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, an acyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the final M3 antagonist.
Protocol 2: Pharmacological Evaluation of M3 Antagonist Activity (Adapted from Diouf et al., 2002)
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human M3 muscarinic receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Radioligand Binding Assay:
-
Cell membranes are prepared from the HEK-293 cells expressing the M3 receptor.
-
Binding assays are performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, cell membranes (20-40 µg of protein), the radioligand [3H]-N-methylscopolamine ([3H]-NMS) at a concentration close to its Kd, and various concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
The mixture is incubated at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Quantitative Data
The following table summarizes the binding affinities (Ki) of a series of N,N-disubstituted 4-amino-1-benzylpiperidine derivatives for the human M2 and M3 muscarinic receptors, demonstrating the potential for achieving M3 selectivity with this scaffold.
| Compound | R1 | R2 | M2 Ki (nM) | M3 Ki (nM) | M2/M3 Selectivity |
| 1 | Phenyl | Benzyl | 100 | 25 | 4 |
| 2 | 2-Thienyl | Benzyl | 80 | 10 | 8 |
| 3 | Cyclohexyl | Benzyl | 150 | 5 | 30 |
| 4 | Phenyl | 2-Phenylethyl | 120 | 30 | 4 |
| 5 | 2-Thienyl | 2-Phenylethyl | 90 | 15 | 6 |
Data adapted from Diouf et al., Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2535-2539.
Experimental and Synthesis Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of muscarinic M3 antagonists.
References
Application of (R)-1-benzylpiperidin-3-ol in the Synthesis of Rho Kinase (ROCK) Inhibitors: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of the chiral building block, (R)-1-benzylpiperidin-3-ol, in the synthesis of Rho kinase (ROCK) inhibitors. The information presented herein is intended to guide researchers in medicinal chemistry and drug development in leveraging this versatile intermediate for the creation of novel therapeutics targeting the Rho kinase signaling pathway.
Introduction to Rho Kinase and Its Inhibition
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, motility, and proliferation. The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and neuronal damage, making it an attractive target for drug discovery. ROCK inhibitors have shown therapeutic potential by modulating the actin cytoskeleton and other downstream effectors.
The development of potent and selective ROCK inhibitors is a key focus in medicinal chemistry. Many successful inhibitors incorporate a chiral amine component, where the stereochemistry is critical for potent and selective binding to the kinase domain. This compound serves as a valuable chiral precursor to such amine moieties, offering a structurally rigid scaffold that can be functionalized to optimize inhibitor potency and pharmacokinetic properties.
The Rho Kinase Signaling Pathway
The Rho GTPase, a molecular switch, activates ROCK upon binding to GTP. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to various cellular responses. A simplified representation of this signaling cascade is depicted below.
Caption: The Rho Kinase (ROCK) Signaling Pathway.
Application of this compound in ROCK Inhibitor Synthesis
This compound is a versatile chiral building block for the synthesis of ROCK inhibitors. The benzyl group serves as a convenient protecting group for the piperidine nitrogen, which can be readily removed via catalytic hydrogenation. The (R)-hydroxyl group provides a key stereocenter and a handle for further functionalization or can be maintained in the final inhibitor structure to form crucial hydrogen bond interactions within the ATP-binding pocket of ROCK.
A general synthetic strategy involves the debenzylation of this compound to yield (R)-piperidin-3-ol, followed by coupling with a suitable heterocyclic core, a common feature in many kinase inhibitors.
Representative Synthetic Scheme
Caption: General Synthetic Workflow for ROCK Inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a generic ROCK inhibitor utilizing this compound.
Protocol 1: Debenzylation of this compound to (R)-piperidin-3-ol
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon (0.1 eq by weight) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-piperidin-3-ol as the crude product, which can often be used in the next step without further purification.
Protocol 2: Coupling of (R)-piperidin-3-ol with a Heterocyclic Core (Representative Example: Buchwald-Hartwig Amination)
Materials:
-
(R)-piperidin-3-ol (from Protocol 1)
-
A suitable halo-substituted heterocyclic core (e.g., 5-bromoisoquinoline) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., Xantphos) (0.04 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction flask, add the halo-substituted heterocyclic core (1.0 eq), (R)-piperidin-3-ol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (or dioxane) to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ROCK inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical but representative data for a series of ROCK inhibitors synthesized using a chiral piperidin-3-ol scaffold. This data is for illustrative purposes to demonstrate the potential impact of structural modifications on inhibitor potency.
| Compound ID | Heterocyclic Core | R-group on Piperidine-N | Yield (%) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| RI-01 | Isoquinoline | H | 65 | 50 | 25 |
| RI-02 | 1H-Indazole | H | 72 | 80 | 40 |
| RI-03 | Pyridine | H | 58 | 120 | 65 |
| RI-04 | Isoquinoline | Methyl | 60 | 45 | 20 |
| RI-05 | Isoquinoline | Ethyl | 55 | 60 | 35 |
Note: The IC₅₀ values are hypothetical and intended for comparative purposes only. Actual values will depend on the specific chemical structures of the inhibitors.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of novel ROCK inhibitors. Its stereocenter is often crucial for achieving high potency and selectivity. The synthetic protocols provided herein offer a general framework for researchers to utilize this intermediate in their drug discovery efforts. The modular nature of the synthesis allows for the exploration of various heterocyclic cores and further functionalization to optimize the pharmacological profile of the resulting inhibitors. Careful consideration of the coupling chemistry and purification methods is essential for the successful synthesis of these potential therapeutic agents.
Application Notes and Protocols for the Synthesis of Cholinesterase Inhibitors from (R)-1-benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential cholinesterase inhibitors derived from the chiral starting material, (R)-1-benzylpiperidin-3-ol. The protocols outlined below are based on established synthetic methodologies and enzymatic assays, offering a framework for the development of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain through the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). The benzylpiperidine scaffold is a well-established pharmacophore present in several potent cholinesterase inhibitors, including the FDA-approved drug donepezil. The use of a chiral precursor like this compound allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced side effects.
This document details a synthetic route to produce carbamate-based cholinesterase inhibitors from this compound, provides a protocol for evaluating their inhibitory activity using the Ellman method, and presents a summary of the inhibitory activities of related compounds.
Synthesis of (R)-1-benzyl-3-((ethyl(methyl)carbamoyl)oxy)piperidine
The following is a representative protocol for the synthesis of a potential cholinesterase inhibitor from this compound. The key transformation is the formation of a carbamate functional group, a common feature in many cholinesterase inhibitors.
Experimental Protocol:
Materials:
-
This compound
-
N-ethyl-N-methylcarbamoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Alkoxide: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Carbamoylation: Cool the reaction mixture back to 0 °C and add a solution of N-ethyl-N-methylcarbamoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired carbamate.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the carbamoylation of this compound.
Quantitative Data: Cholinesterase Inhibitory Activity
The inhibitory potency of synthesized compounds against AChE and BChE is typically determined using the Ellman method and expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of benzylpiperidine-derived cholinesterase inhibitors from the literature to provide a comparative context.
| Compound ID | R Group Modification | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 15b | 1,3-dimethylbenzimidazolinone | 0.39 | - | [1][2] |
| 15j | 1,3-dimethylbenzimidazolinone | - | 0.16 | [1][2] |
| 9m | 4-Chlorobenzyl | 0.21 | >100 | [1] |
| Compound 19 | 2-phenylacetate with p-F | 5.10 | 26.78 | [3] |
| Compound 20 | N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carboxamide | 5.94 | - | [4] |
| Compound 23 | 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | - | 0.72 | [5] |
| Compound 28 | N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide | 0.41 | - | [4] |
Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method)
This protocol describes the determination of AChE and BChE inhibitory activity in a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup (in triplicate):
-
Blank: 200 µL phosphate buffer.
-
Control (100% activity): 120 µL phosphate buffer, 20 µL DTNB solution, 20 µL enzyme solution, and 20 µL of the solvent used for the test compounds.
-
Test Sample: 120 µL phosphate buffer, 20 µL DTNB solution, 20 µL enzyme solution, and 20 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, DTNB, enzyme, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37 °C.
-
Initiate Reaction: Add 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway of Cholinesterase Inhibition:
Caption: Mechanism of action of cholinesterase inhibitors.
Conclusion
The synthetic and analytical protocols provided herein offer a robust starting point for the discovery and development of novel cholinesterase inhibitors based on the this compound scaffold. The versatility of this starting material allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. The Ellman assay remains the gold standard for in vitro evaluation of these compounds, providing reliable and reproducible data to guide the drug discovery process.
References
- 1. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
Application Notes and Protocols for N-alkylation of (R)-piperidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of (R)-piperidin-3-ol and its derivatives, a critical transformation in the synthesis of numerous pharmaceutical agents. The functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties, making these methods essential for drug discovery and development. Two primary and robust protocols are presented: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The nitrogen atom of the piperidine ring is a common site for modification, enabling the exploration of structure-activity relationships (SAR). The choice between direct alkylation and reductive amination for the N-alkylation of (R)-piperidin-3-ol depends on factors such as the nature of the alkyl group to be introduced, the desired reaction conditions, and the presence of other functional groups.
Direct N-Alkylation involves the reaction of the secondary amine with an electrophile, typically an alkyl halide, in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, forming quaternary ammonium salts as byproducts.[1] Careful control of reaction conditions can minimize this side reaction.
Reductive Amination is a milder and often more selective method that proceeds through the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone. This intermediate is then reduced in situ by a hydride reagent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds, thus preventing over-alkylation.[1]
Data Presentation
The following table summarizes quantitative data for the N-alkylation of piperidinol derivatives, providing a comparison of different substituents and their corresponding yields. The data is derived from the synthesis of piperidinol analogs with anti-tuberculosis activity, where N-alkylation is a key step.[1]
| Product Number | R Group (from epoxide precursor) | Final Product | 2-Step Overall Yield (%) |
| 4j | 4-(trifluoromethoxy)phenoxy | 1-((R)-3-(4-(trifluoromethoxy)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 41.8 |
| 4l | 3,4-dichlorophenoxy | 1-((R)-3-(3,4-dichlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 41.1 |
| 5b | 4-chlorophenoxy | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chlorophenyl)piperidin-4-ol | 44.2 |
| 5c | 4-chlorophenoxy | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | 37.2 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of (R)-piperidin-3-ol using an alkyl halide in the presence of a base.
Materials:
-
(R)-piperidin-3-ol
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-piperidin-3-ol (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the stirring mixture. For highly reactive alkyl halides, consider adding them dropwise via a syringe pump to minimize the formation of quaternary ammonium salts.[1]
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated (R)-piperidin-3-ol derivative.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of (R)-piperidin-3-ol with a carbonyl compound using sodium triacetoxyborohydride.
Materials:
-
(R)-piperidin-3-ol
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve (R)-piperidin-3-ol (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated (R)-piperidin-3-ol derivative.
Mandatory Visualization
Caption: Workflow for Direct N-Alkylation of (R)-piperidin-3-ol.
Caption: Workflow for N-Alkylation of (R)-piperidin-3-ol via Reductive Amination.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (R)-1-benzylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-benzylpiperidin-3-ol is a valuable chiral building block in pharmaceutical and medicinal chemistry. Its secondary hydroxyl group provides a key handle for structural modification and the introduction of diverse functional groups, enabling the synthesis of a wide range of biologically active molecules and research probes. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound into esters, ethers, and carbamates. These protocols are intended to serve as a foundational guide for researchers, and optimization for specific substrates and scales may be required.
Introduction
The derivatization of the hydroxyl group of this compound is a critical step in the synthesis of various compounds, including muscarinic M3 selective antagonists and Rho kinase inhibitors. The stereochemistry at the C3 position is often crucial for biological activity, making stereoconservative derivatization methods highly desirable. The methods outlined in this document—esterification, etherification, and carbamoylation—are fundamental transformations in organic synthesis that allow for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.
This document provides representative protocols for these key derivatization reactions. The reaction conditions, reagents, and expected outcomes are presented to guide researchers in their synthetic efforts. All quantitative data are summarized in tables for ease of comparison, and workflows are visualized using diagrams to enhance clarity.
General Experimental Workflow
The general workflow for the derivatization of this compound involves the reaction of the alcohol with an appropriate electrophile, followed by workup and purification of the desired derivative. The specific conditions vary depending on the nature of the derivative being synthesized.
Esterification
Esterification of the hydroxyl group can be achieved through various methods, most commonly by acylation with an acyl halide or an acid anhydride in the presence of a base.
Protocol: Acylation with Acetyl Chloride
This protocol describes the formation of (R)-1-benzylpiperidin-3-yl acetate using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-benzylpiperidin-3-yl acetate.
Representative Data for Esterification
The following table presents illustrative data for the esterification of this compound with various acylating agents.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 3 | 0 to RT | 92 |
| Acetic Anhydride | Pyridine | DCM | 4 | RT | 88 |
| Benzoyl Chloride | Triethylamine | DCM | 4 | 0 to RT | 95 |
| Isobutyryl Chloride | Triethylamine | DCM | 3 | 0 to RT | 90 |
Etherification
The formation of an ether linkage can be accomplished via a Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.
Protocol: Williamson Ether Synthesis with Methyl Iodide
This protocol describes the synthesis of (R)-1-benzyl-3-methoxypiperidine.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-benzyl-3-methoxypiperidine.
Representative Data for Etherification
The following table provides representative data for the etherification of this compound.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl Iodide | NaH | THF | 16 | 0 to RT | 85 |
| Ethyl Bromide | NaH | THF | 18 | 0 to RT | 82 |
| Benzyl Bromide | NaH | THF/DMF | 12 | 0 to RT | 88 |
Carbamoylation
Carbamates can be synthesized by reacting the alcohol with an isocyanate, often in the presence of a catalyst.
Protocol: Reaction with Phenyl Isocyanate
This protocol details the formation of (R)-1-benzylpiperidin-3-yl phenylcarbamate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Dibutyltin dilaurate (DBTDL) (catalytic amount)
-
Toluene, anhydrous
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add phenyl isocyanate (1.1 eq) to the solution.
-
Add a catalytic amount of DBTDL (e.g., 1-2 mol%).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or by trituration/recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the desired carbamate.
Representative Data for Carbamoylation
The following table shows illustrative data for the carbamoylation of this compound.
| Isocyanate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenyl Isocyanate | DBTDL | Toluene | 5 | 70 | 94 |
| Ethyl Isocyanate | None | Dichloromethane | 12 | RT | 85 |
| Naphthyl Isocyanate | DBTDL | Toluene | 6 | 70 | 91 |
Signaling Pathways and Logical Relationships
The derivatization of this compound can lead to compounds that interact with various biological targets. For example, derivatives may act as antagonists for G-protein coupled receptors (GPCRs) like the muscarinic M3 receptor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction time or temperature- Presence of water in the reaction | - Use fresh, anhydrous solvents and reagents- Increase reaction time and/or temperature- Ensure all glassware is flame-dried and the reaction is under an inert atmosphere |
| Formation of multiple products | - Side reactions (e.g., elimination)- Impure starting materials | - Use milder reaction conditions- Purify starting materials before use |
| Difficult purification | - Co-elution of product and starting material or byproducts | - Optimize the mobile phase for column chromatography- Consider alternative purification methods such as recrystallization or preparative TLC |
Disclaimer
The protocols and data presented in this document are for illustrative purposes and should be used as a general guide. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Researchers should consult relevant safety data sheets (SDS) for all chemicals used. Reaction conditions may require optimization based on the specific substrate, scale, and laboratory setup.
Application Notes and Protocols: (R)-1-benzylpiperidin-3-ol as a Precursor for Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathology, including the depletion of acetylcholine (ACh), the formation of amyloid-beta (Aβ) plaques, and neuroinflammation. The multifaceted nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address various pathological pathways. (R)-1-benzylpiperidin-3-ol has emerged as a crucial chiral building block in the synthesis of novel drug candidates for AD. Its piperidine core is a common feature in many potent acetylcholinesterase (AChE) inhibitors, which work to increase ACh levels in the brain.[1] Strategic modifications of the this compound scaffold have led to the development of derivatives with a broad spectrum of activities, including inhibition of butyrylcholinesterase (BChE), β-secretase 1 (BACE-1), and Aβ aggregation, as well as neuroprotective and anti-inflammatory properties.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a precursor for promising AD drug candidates, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation
The following tables summarize the biological activities of representative drug candidates derived from the this compound scaffold, providing a comparative overview of their therapeutic potential.
Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4 | hAChE | 4.11 | Donepezil | 6.21 |
| 4 | BACE-1 | 18.3 | Donepezil | 194 |
| 5d | AChE | 13 ± 2.1 | Donepezil | 600 ± 50 |
| 5k | AChE | 2.13 | Donepezil | - |
| 5h | AChE | 6.83 | Donepezil | - |
| 15b | eeAChE | 390 ± 110 | Donepezil | - |
| 15j | eqBChE | 160 ± 40 | Donepezil | - |
| 21 | AChE | 0.56 | - | - |
| Compound 3 | AChE | 4400 | Donepezil | - |
hAChE: human Acetylcholinesterase; BACE-1: Beta-secretase 1; eeAChE: electric eel Acetylcholinesterase; eqBChE: equine Butyrylcholinesterase. Data sourced from multiple studies for comparison.[3][4][5][6][7][8]
Table 2: Multi-Target Activity of Piperidine and Piperidone Derivatives
| Compound | Target | Activity/Inhibition |
| 7q | Aβ(1-42) self-aggregation | 59.11% inhibition at 20 µM |
| 7q | Anti-inflammatory | Suppressed production of TNF-α, IL-1β, and IL-6 |
| 5k | Aβ1-42 self-aggregation | 88.81% inhibition at 25 µM |
| 40 | Aβ aggregation (self- and AChE-induced) | Significant inhibition |
| 41 | Aβ aggregation (self- and AChE-induced) | Significant inhibition |
| d5 | HDAC | IC50 = 0.17 µM |
| d10 | HDAC | IC50 = 0.45 µM |
Data highlights the potential of these compounds to address multiple pathological aspects of Alzheimer's disease.[2][4][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of drug candidates derived from this compound.
Protocol 1: General Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
This protocol describes a common synthetic route for creating derivatives of the core scaffold.
Materials:
-
4-Piperidinecarboxamide
-
Substituted benzyl bromide
-
Potassium carbonate (K2CO3)
-
Methanol
-
Lithium aluminium hydride (LiAlH4)
-
Dry Tetrahydrofuran (THF)
-
Substituted benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of 1-(substituted benzyl)piperidine-4-carboxamides: To a solution of 4-piperidinecarboxamide in methanol, add potassium carbonate and a substituted benzyl bromide. Reflux the reaction mixture. Monitor the reaction by TLC. Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[6]
-
Reduction to (1-benzylpiperidin-4-yl)methanamine derivatives: To a suspension of LiAlH4 in dry THF, add the 1-(substituted benzyl)piperidine-4-carboxamide derivative dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux. After completion, cool the reaction to 0 °C and quench by sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to yield the desired amine.[6]
-
Amide Coupling: Dissolve the (1-benzylpiperidin-4-yl)methanamine derivative in DCM and add triethylamine. Cool the mixture to 0 °C and add the desired substituted benzoyl chloride dropwise. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Protocol 3: Aβ(1-42) Self-Aggregation Inhibition Assay (Thioflavin T Method)
This assay is used to evaluate the ability of compounds to inhibit the formation of amyloid fibrils.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black microplate with a clear bottom
-
Fluorimeter
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the peptide in HFIP and then lyophilizing to obtain a monomeric film.
-
Resuspend the Aβ(1-42) film in an appropriate buffer (e.g., phosphate buffer) to the desired concentration.
-
In a 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Incubate the plate at 37 °C with constant gentle agitation for a specified period (e.g., 24-48 hours) to allow for aggregation.
-
After incubation, add a solution of Thioflavin T to each well.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) using a fluorimeter. The fluorescence of ThT increases significantly upon binding to amyloid fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to a control containing Aβ(1-42) without any inhibitor.[4]
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of Alzheimer's drug candidates from this compound.
Caption: Key Pathological Pathways in Alzheimer's Disease.
Caption: Drug Discovery Workflow from the Precursor.
Caption: Multi-Target-Directed Ligand (MTDL) Approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Chemistry Applications for the Synthesis of Benzylpiperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylpiperidine scaffold is a privileged structural motif found in a wide range of biologically active compounds and pharmaceuticals. Traditional batch synthesis of these molecules can present challenges related to reaction time, safety, and scalability. Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to address these limitations by offering enhanced control over reaction parameters, improved safety, and the potential for seamless multi-step synthesis.
These application notes provide detailed protocols and quantitative data for the synthesis of benzylpiperidines using flow chemistry. The methodologies described herein are suitable for researchers in academia and industry who are looking to leverage the advantages of continuous flow processing for the efficient synthesis of these important heterocyclic compounds.
Application 1: Telescoped Suzuki Coupling and Hydrogenation for the Synthesis of 4-Benzylpiperidines
This application note details a two-step telescoped continuous flow process for the synthesis of 4-benzylpiperidines from 4-halopyridines and benzylboronic acids. The sequence involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a heterogeneous catalytic hydrogenation of the resulting 4-benzylpyridine intermediate. This integrated approach avoids the isolation of the intermediate, thereby reducing reaction time and improving overall efficiency.
Quantitative Data
| Parameter | Value |
| Step 1: Suzuki Coupling | |
| Starting Materials | 4-Chloropyridine, Benzylboronic acid |
| Catalyst | Pd/C |
| Base | K₃PO₄ |
| Solvent | Ethanol/Water |
| Temperature | 80 °C |
| Residence Time | 10 - 20 min |
| Conversion | >95% |
| Step 2: Hydrogenation | |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 70 °C |
| H₂ Pressure | 80 bar |
| Residence Time | < 5 min |
| Overall Yield | >85% (unoptimized) |
Experimental Protocol
Reagent Preparation:
-
Solution A (Pyridine Stream): Dissolve 4-chloropyridine (1.0 eq) and K₃PO₄ (2.0 eq) in a 3:1 mixture of ethanol and deionized water.
-
Solution B (Boronic Acid Stream): Dissolve benzylboronic acid (1.2 eq) and the Pd/C catalyst (as a slurry, 2 mol%) in a 3:1 mixture of ethanol and deionized water.
-
Hydrogen Source: A high-pressure hydrogen cylinder or a hydrogen generator.
Flow System Setup:
The flow chemistry platform consists of two syringe pumps, a T-mixer, a heated coil reactor for the Suzuki coupling, a packed-bed reactor containing 10% Pd/C for the hydrogenation, a back-pressure regulator, and a collection vessel.
Procedure:
-
Suzuki Coupling:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer.
-
The combined stream is then passed through a heated coil reactor (e.g., 10 mL volume) maintained at 80 °C. The residence time is controlled by the total flow rate.
-
-
Hydrogenation:
-
The output from the Suzuki coupling reactor is directly introduced into a packed-bed reactor filled with 10% Pd/C.
-
Hydrogen gas is introduced into the stream just before the packed-bed reactor at a pressure of 80 bar.
-
The packed-bed reactor is heated to 70 °C.
-
-
Collection:
-
The product stream exiting the back-pressure regulator is collected in a suitable vessel.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 4-benzylpiperidine.
-
Experimental Workflow
Caption: Telescoped Suzuki Coupling and Hydrogenation Workflow
Application 2: Continuous Flow Synthesis of Chiral 2-Benzylpiperidines via Asymmetric Hydrogenation
This application note describes a method for the enantioselective synthesis of 2-benzylpiperidine derivatives through the asymmetric hydrogenation of the corresponding 2-benzylpyridine precursors in a continuous flow system. The use of a chiral catalyst immobilized in a packed-bed reactor allows for the continuous production of the chiral product with high enantiomeric excess.
Quantitative Data
| Parameter | Value |
| Substrate | 2-Benzylpyridine |
| Catalyst | Chiral Iridium-based catalyst on a solid support |
| Solvent | Dichloromethane (DCM) |
| Temperature | 50 °C |
| H₂ Pressure | 60 bar |
| Flow Rate | 0.2 mL/min |
| Residence Time | 15 min |
| Conversion | >99% |
| Enantiomeric Excess (ee) | up to 96% |
Experimental Protocol
Reagent Preparation:
-
Substrate Solution: Prepare a solution of the 2-benzylpyridine derivative (0.1 M) in dichloromethane (DCM).
-
Catalyst Packing: The packed-bed reactor is prepared by loading a commercially available or custom-prepared immobilized chiral iridium catalyst.
Flow System Setup:
The system comprises a high-pressure pump, a packed-bed reactor containing the chiral catalyst, a hydrogen inlet, a back-pressure regulator, and a collection vial. The entire setup should be purged with an inert gas before introducing the reagents.
Procedure:
-
System Equilibration:
-
Flow the solvent (DCM) through the system at the desired flow rate (0.2 mL/min) and pressure (60 bar) to equilibrate the packed-bed reactor.
-
-
Asymmetric Hydrogenation:
-
Introduce the substrate solution into the flow system.
-
Simultaneously, introduce hydrogen gas at a constant pressure of 60 bar.
-
The reaction mixture passes through the heated (50 °C) packed-bed reactor where the asymmetric hydrogenation occurs.
-
-
Collection and Analysis:
-
The product stream is collected after the back-pressure regulator.
-
The solvent is evaporated, and the product is analyzed by chiral HPLC to determine the enantiomeric excess and by NMR for structural confirmation.
-
Logical Relationship Diagram
Caption: Asymmetric Hydrogenation of 2-Benzylpyridine
Application 3: Multi-step Flow Synthesis of Donepezil - A Pharmaceutically Relevant Benzylpiperidine
Donepezil, a key therapeutic for Alzheimer's disease, features a benzylpiperidine core. Its multi-step synthesis has been successfully adapted to a continuous flow process, showcasing the power of this technology for the manufacturing of active pharmaceutical ingredients (APIs). This application note outlines a conceptual telescoped flow synthesis based on reported strategies.[1][2][3]
Key Transformation Steps
-
Aldol Condensation: Reaction of an appropriate indanone with N-benzyl-4-piperidinecarboxaldehyde.
-
Dehydration: In-situ dehydration of the aldol adduct to form an enone intermediate.
-
Hydrogenation: Selective reduction of the carbon-carbon double bond to yield Donepezil.
Quantitative Data (Representative)
| Parameter | Value |
| Overall Residence Time | < 30 minutes |
| Overall Yield | High (specifics depend on exact conditions) |
| Key Advantages | Elimination of intermediate isolation and purification steps, enhanced safety, and potential for automation.[1] |
Experimental Protocol (Conceptual)
Reagent Preparation:
-
Solution 1: A solution of the substituted indanone and a base (e.g., KOH) in a suitable solvent (e.g., THF/water).
-
Solution 2: A solution of N-benzyl-4-piperidinecarboxaldehyde in the same solvent system.
-
Hydrogen Source: High-pressure hydrogen.
Flow System Setup:
A multi-reactor flow system is required, including pumps, mixers, heated coil reactors for the condensation and dehydration steps, and a packed-bed hydrogenation reactor.
Procedure:
-
Aldol Condensation & Dehydration: Solutions 1 and 2 are pumped and mixed, then passed through a heated reactor coil to facilitate the aldol condensation and subsequent dehydration.
-
Hydrogenation: The stream containing the enone intermediate is then mixed with hydrogen and passed through a packed-bed reactor containing a suitable hydrogenation catalyst (e.g., Pd/C) to afford Donepezil.
-
Work-up: The output stream can be subjected to in-line liquid-liquid extraction and crystallization to isolate the pure API.
Signaling Pathway Analogy: Synthesis Logic
References
- 1. d-nb.info [d-nb.info]
- 2. Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-benzylpiperidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-1-benzylpiperidin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: asymmetric reduction of 1-benzyl-3-piperidone and benzylation of (R)-3-hydroxypiperidine.
Issue 1: Low Enantioselectivity in Asymmetric Reduction of 1-benzyl-3-piperidone
Question: My asymmetric reduction of 1-benzyl-3-piperidone is resulting in a low enantiomeric excess (ee) of the desired this compound. What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low enantioselectivity in the asymmetric reduction of 1-benzyl-3-piperidone is a common challenge. The primary causes and troubleshooting steps are outlined below:
-
Cause 1: Inactive or Impure Catalyst: The chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is highly sensitive to moisture and air. Improper handling or storage can lead to decomposition and reduced enantioselectivity.
-
Solution:
-
Ensure the catalyst is stored under an inert atmosphere (argon or nitrogen) and at the recommended temperature.
-
Use freshly purchased or properly stored catalyst.
-
Consider preparing the catalyst in situ from the corresponding chiral amino alcohol and borane source immediately before the reaction.
-
-
-
Cause 2: Non-Catalytic Reduction: The reducing agent, typically a borane source (e.g., BH₃•THF or BH₃•SMe₂), can reduce the ketone non-selectively without the direction of the chiral catalyst. This background reaction becomes more significant at higher temperatures.
-
Solution:
-
Maintain a low reaction temperature, typically between -20°C and 0°C, throughout the addition of the ketone to the catalyst-borane mixture.
-
Slowly add the ketone substrate to the reaction mixture to ensure the catalyzed reaction is favored over the non-catalyzed reduction.
-
-
-
Cause 3: Inappropriate Borane Source: The choice of borane reagent can influence the enantioselectivity.
-
Solution:
-
BH₃•THF is a commonly used and effective borane source for CBS reductions.
-
Catecholborane can also be used and may offer different selectivity profiles. Experiment with different borane reagents to find the optimal one for your specific substrate and catalyst.
-
-
-
Cause 4: Racemization of the Product: Although less common under standard reduction conditions, the product can racemize under certain conditions, particularly in the presence of strong bases at elevated temperatures.
-
Solution:
-
Ensure the work-up procedure is performed under neutral or mildly acidic conditions.
-
Avoid exposing the final product to high temperatures or strong bases for extended periods. A known method for racemization involves heating with a strong base like potassium hydroxide at temperatures of 180-200°C.[1]
-
-
Issue 2: Formation of Over-Benzylated Byproduct in the Benzylation of (R)-3-hydroxypiperidine
Question: I am synthesizing this compound by benzylating (R)-3-hydroxypiperidine, but I am observing a significant amount of a byproduct with a higher molecular weight. What is this byproduct and how can I prevent its formation?
Answer:
The high-molecular-weight byproduct is likely 1-benzyl-3-(benzyloxy)piperidine, resulting from the benzylation of both the secondary amine and the hydroxyl group.
-
Cause: This side reaction is favored when an excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride) is used. The alkoxide formed from the deprotonation of the hydroxyl group can also react with the benzylating agent.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the benzylating agent relative to (R)-3-hydroxypiperidine.
-
Reaction Conditions: A common procedure involves dissolving 3-hydroxypiperidine in a suitable solvent like acetone or toluene, adding a weak base such as potassium carbonate to act as an acid scavenger, and then adding benzyl bromide.[2] Stirring at room temperature for several hours is typically sufficient.
-
Purification: If the byproduct does form, it can usually be separated from the desired product by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are:
-
Asymmetric reduction of 1-benzyl-3-piperidone: This involves the use of a chiral catalyst, such as a CBS catalyst, and a borane reducing agent to stereoselectively reduce the ketone to the desired (R)-alcohol.
-
Benzylation of (R)-3-hydroxypiperidine: This method involves the direct N-alkylation of commercially available (R)-3-hydroxypiperidine with a benzyl halide.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The starting material (1-benzyl-3-piperidone) is less polar than the product (1-benzylpiperidin-3-ol), so the product will have a lower Rf value.
Q3: What is a suitable method for purifying the crude this compound?
A3: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the product from unreacted starting materials and byproducts.
Q4: How can I determine the enantiomeric excess (ee) of my final product?
A4: The enantiomeric excess is best determined by chiral High-Performance Liquid Chromatography (HPLC). While a specific method for this compound is not widely published, methods for similar chiral piperidine derivatives often involve using a chiral stationary phase column, such as a Chiralpak AD-H, with a mobile phase consisting of a mixture of ethanol and a non-polar solvent like hexane, often with a small amount of an amine modifier like diethylamine.
Q5: My final product shows some racemization. What could be the cause?
A5: Racemization of chiral 1-benzyl-3-hydroxypiperidine can occur under harsh conditions. Exposing the compound to strong bases (e.g., NaOH, KOH) at high temperatures (e.g., >180°C) can lead to complete racemization.[1] Ensure that all purification and handling steps are carried out under mild conditions.
Data Presentation
Table 1: Comparison of Synthetic Conditions for Related Piperidinol Syntheses
| Route | Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference (for similar transformations) |
| Asymmetric Reduction | 1-benzyl-3-piperidone | (R)-Me-CBS | BH₃•THF | THF | 0 to RT | ~90 | >95 | General expectation for CBS reductions |
| Asymmetric Reduction | 1-benzyl-3-piperidone | Ketoreductase | Isopropanol | Buffer/Solvent | 30-40 | High | >99 | Based on reductions of similar ketones |
| Benzylation | (R)-3-hydroxypiperidine | Benzyl bromide | K₂CO₃ | Toluene | 40-50 | ~85 | >99 (starting material dependent) | [2] |
Note: Data for specific substrates may vary. This table is intended to provide a general comparison of expected outcomes for similar transformations.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-benzyl-3-piperidone via CBS Catalysis
This protocol is a general guideline for the Corey-Bakshi-Shibata (CBS) reduction.
-
Catalyst Preparation (in situ):
-
To a flame-dried, three-necked flask under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.
-
Cool the solution to 0°C.
-
Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) (1.0 M solution in THF, 1.2 eq) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
-
Reduction:
-
Dissolve 1-benzyl-3-piperidone (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst mixture at 0°C over 30 minutes.
-
Stir the reaction at 0°C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Protocol 2: Benzylation of (R)-3-hydroxypiperidine
-
Reaction Setup:
-
To a round-bottom flask, add (R)-3-hydroxypiperidine (1.0 eq), potassium carbonate (2.0 eq), and toluene.
-
Stir the suspension at room temperature.
-
-
Benzylation:
-
Slowly add benzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction to 40-50°C and stir for 5 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Wash the solids with toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
References
Technical Support Center: Purification of (R)-1-benzylpiperidin-3-ol
This guide provides troubleshooting advice and detailed protocols for the purification of (R)-1-benzylpiperidin-3-ol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my compound showing significant peak tailing on the TLC plate and column?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to asymmetrical peaks.[1][2] This can result in poor separation and reduced purity of the final product.
To mitigate this, add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1%.[2][3] This competing base will occupy the acidic sites on the silica, minimizing unwanted interactions with your target compound and leading to improved peak shape.[1] Alternatively, preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this mixture in dichloromethane can be effective for very polar nitrogenous compounds.[3][4]
Q2: My compound is eluting very slowly or seems stuck on the column. What should I do?
A2: If this compound, a polar amino alcohol, elutes too slowly, it indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.[3]
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol content in a dichloromethane/methanol system).[3][4] You can try increasing the methanol percentage up to 20% or even higher.[3]
-
Solvent System Change: Consider switching to a more effective solvent system. For polar nitrogen-containing compounds, mixtures like dichloromethane:methanol:ammonium hydroxide (e.g., 95:4:1 or 85:14:1) are often very effective.[3]
-
Alternative Stationary Phase: Silica gel is acidic. If issues persist, consider using a different stationary phase like alumina, which is available in neutral or basic grades and may be more suitable for basic compounds.[3][4]
Q3: I'm not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?
A3: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Mobile Phase: Test various solvent systems. Sometimes, switching from an alcohol-based system (like methanol) to another polar solvent like ethyl acetate can alter the elution order and improve separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can help resolve closely related compounds.
-
Check for Compound Degradation: The compound might be degrading on the silica gel, leading to the appearance of new spots and mixed fractions.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[4] If degradation is an issue, deactivating the silica gel or switching to a less acidic stationary phase like alumina may be necessary.[4]
Q4: How should I load my crude sample onto the column for the best results?
A4: Proper sample loading is critical for a good separation. The goal is to apply the sample in a narrow, concentrated band at the top of the column.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[5] Carefully pipette this solution directly onto the top of the silica bed, trying not to disturb the surface.[5] This method is straightforward for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the column solvent, dry loading is recommended.[5] Dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of dry silica gel (approximately 5-10 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.[5]
Q5: The compound is chiral. Are there any specific considerations for column chromatography?
A5: Standard column chromatography on achiral stationary phases like silica gel will not separate enantiomers. The primary goal of this purification step is to remove achiral impurities (e.g., starting materials, reaction byproducts).[6] The enantiomeric purity of your this compound will depend on the stereochemistry of your starting materials and the reaction conditions. To verify or separate enantiomers, specialized techniques like chiral HPLC or SFC using a chiral stationary phase (CSP) would be required after the initial cleanup by standard column chromatography.[7][8][9]
Data Presentation: Typical Chromatography Conditions
The following table summarizes common parameters for the purification of this compound and similar basic compounds.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Its acidic nature may require mobile phase modification.[2] |
| Alumina (Neutral or Basic) | A good alternative for basic compounds to avoid strong interactions and potential degradation.[3][4] | |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) | A common system for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase polarity. |
| Ethyl Acetate (EtOAc) / Hexanes | Can also be effective. A gradient of increasing ethyl acetate is typically used.[9] | |
| Mobile Phase Additive | Triethylamine (TEA) or Diethylamine (DEA) | Add 0.1-1% to the mobile phase to block acidic silanol sites, preventing peak tailing of the basic piperidine.[2][3] |
| Ammonium Hydroxide (NH₄OH) | A solution of 1-10% of (10% NH₄OH in MeOH) in DCM can be used for highly polar basic compounds.[3][4] | |
| Sample Loading | Dry Loading | Preferred method for compounds with limited solubility in the mobile phase to ensure a narrow starting band.[5] |
| Wet Loading | Use the absolute minimum amount of solvent to dissolve the sample for optimal separation.[5] | |
| Detection Method | Thin-Layer Chromatography (TLC) | Monitor fractions using TLC. Visualize spots with UV light (if applicable) and/or a potassium permanganate stain. |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for purifying this compound.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of Hexane/EtOAc or DCM/MeOH, with and without 0.5% TEA).
-
The ideal solvent system should give your desired compound an Rf (retention factor) value of approximately 0.2-0.3.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add more eluent and use gentle air pressure to push the solvent through, compacting the silica bed until the top is flat and stable. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add silica gel (approx. 5-10x the sample weight) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle, consistent air pressure to the top of the column to begin elution at a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
5. Analysis of Fractions:
-
Spot every few collected fractions onto a TLC plate.
-
Develop the TLC plate with the same solvent system used for the column.
-
Visualize the spots to identify which fractions contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography purification process.
Caption: A flowchart for diagnosing and resolving common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
Improving the yield of the asymmetric reduction of 1-benzyl-3-piperidone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of the asymmetric reduction of 1-benzyl-3-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric reduction of 1-benzyl-3-piperidone?
A1: The most common methods for the asymmetric reduction of 1-benzyl-3-piperidone to the corresponding chiral 3-hydroxypiperidine include:
-
Catalytic Asymmetric Hydrogenation: This method typically employs ruthenium or rhodium catalysts with chiral ligands, such as BINAP.[1]
-
Asymmetric Transfer Hydrogenation (ATH): This technique often utilizes a hydrogen source like formic acid/triethylamine or isopropanol in the presence of a chiral transition metal catalyst, such as a Ru-TsDPEN complex.[2]
-
Stoichiometric and Catalytic Borane Reductions: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF or borane dimethyl sulfide), is a widely used method.[3][4]
-
Biocatalytic Reduction: Ketoreductases (KREDs) from various microorganisms can be employed for the highly enantioselective reduction of piperidones.[5]
Q2: How do I choose the right method for my specific needs?
A2: The choice of method depends on several factors, including the desired enantiomer ((R) or (S)), required scale, available equipment, and cost.
-
Noyori-type hydrogenation and transfer hydrogenation are often highly efficient and enantioselective but may require specialized high-pressure equipment and expensive transition metal catalysts.[1]
-
CBS reduction is a versatile and well-established method that provides predictable stereochemical outcomes and can be performed with standard laboratory equipment.[4]
-
Biocatalysis offers an environmentally friendly approach with high enantioselectivity but may require screening of different enzymes and optimization of reaction conditions like pH and temperature.[5]
Q3: What are the key factors affecting the yield and enantioselectivity of the reaction?
A3: Several factors can significantly impact the outcome of the asymmetric reduction:
-
Catalyst/Reagent Purity: The purity of the chiral catalyst or reagent is crucial for achieving high enantioselectivity.
-
Solvent: The choice of solvent can influence both the reaction rate and enantioselectivity. Anhydrous and deoxygenated solvents are often necessary.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]
-
Substrate Purity: Impurities in the 1-benzyl-3-piperidone starting material can interfere with the catalyst.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of byproducts.
Troubleshooting Guides
Problem 1: Low Yield of 1-Benzyl-3-hydroxypiperidine
Q: I am observing a low yield of the desired alcohol. What are the potential causes and how can I address them?
A: Low yields can result from several factors. Below is a troubleshooting workflow to identify and resolve the issue.
Figure 1. Troubleshooting workflow for low reaction yield.
-
Check for Incomplete Conversion: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material has been fully consumed.
-
If conversion is low:
-
Increase reaction time: The reaction may not have reached completion.
-
Increase temperature: This can increase the reaction rate, but be aware that it might negatively impact enantioselectivity.
-
Verify catalyst/reagent activity: Catalysts and reagents can degrade over time. Use a fresh batch or a different supplier. Ensure any in-situ generated catalysts are prepared correctly.
-
-
-
If conversion is high but isolated yield is low:
-
Optimize workup procedure: Product may be lost during extraction or washing steps. Check the pH during aqueous workup, as the product is an amine.
-
Optimize purification: The product may be difficult to separate from byproducts. Adjust chromatography conditions (e.g., solvent system, type of silica).
-
Product decomposition: The product may be unstable under the reaction or workup conditions.
-
Problem 2: Low Enantiomeric Excess (ee%)
Q: My reaction has a good yield, but the enantiomeric excess is low. How can I improve it?
A: Low enantioselectivity is a common issue in asymmetric synthesis. The following guide can help you pinpoint the cause.
Figure 2. Troubleshooting workflow for low enantioselectivity.
-
Verify Catalyst/Ligand Purity: The enantiomeric purity of your chiral source is paramount. If possible, verify its purity using a suitable analytical technique.
-
Optimize Reaction Temperature: In many cases, lowering the reaction temperature can significantly improve enantioselectivity by favoring a more ordered transition state.[4]
-
Solvent Effects: The solvent can play a crucial role in the chiral induction. A solvent screen with different polarities and coordinating abilities is often beneficial.
-
Check for Racemization: The product, 1-benzyl-3-hydroxypiperidine, could potentially racemize under the reaction or workup conditions. Analyze the ee% at different time points to investigate this possibility.
-
Reagent Stoichiometry: The ratio of substrate to catalyst and reducing agent can influence enantioselectivity.
Experimental Protocols & Data
Note: Experimental data for the asymmetric reduction of 1-benzyl-3-piperidone is not as widely published as for its N-Boc analogue. The following tables include data for N-Boc-3-piperidone where specific data for the N-benzyl derivative is not available, as the reactivity is expected to be similar.
Method 1: Biocatalytic Reduction using a Ketoreductase (KRED)
This method offers high enantioselectivity and environmentally friendly conditions.
Table 1: Biocatalytic Reduction of N-Protected 3-Piperidones
| Substrate | Biocatalyst | Co-factor Regeneration | Temp (°C) | pH | Yield (%) | ee% (Configuration) |
| N-Boc-3-piperidone | Aldo-keto reductase (AKR-43) | Glucose Dehydrogenase (GDH) | 30 | 7.5 | >99 | >99 (S) |
| N-Boc-3-piperidone | Co-expressed KRED and GDH | D-glucose | 35 | 6.5 | >99 | >99 (S) |
Experimental Protocol (Adapted for 1-benzyl-3-piperidone):
-
To a temperature-controlled vessel, add a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Add the ketoreductase (KRED) and the co-factor regeneration system (e.g., glucose dehydrogenase and D-glucose).
-
Add the co-factor (e.g., NADP⁺).
-
Add 1-benzyl-3-piperidone to the mixture.
-
Stir the reaction at the optimal temperature (e.g., 30-35 °C) and maintain the pH.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Method 2: Asymmetric Transfer Hydrogenation (ATH)
This method is often high-yielding and highly enantioselective.
Table 2: Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst (mol%) | Hydrogen Donor | Base | Solvent | Yield (%) | ee% (Configuration) |
| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] (1) | HCOOH/Et₃N (5:2) | - | CH₃CN | 95 | 97 (R) |
| 1-Tetralone | [RuCl((S,S)-TsDPEN)(p-cymene)] (1) | HCOOH/Et₃N (5:2) | - | CH₃CN | 99 | 98 (S) |
Experimental Protocol (General Procedure for 1-benzyl-3-piperidone):
-
To a flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]).
-
Add the solvent (e.g., acetonitrile or dichloromethane).
-
Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Add 1-benzyl-3-piperidone to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Method 3: Corey-Bakshi-Shibata (CBS) Reduction
A reliable method for the asymmetric reduction of a wide range of ketones.[3]
Figure 3. Simplified representation of the CBS reduction cycle.
Table 3: CBS Reduction of Ketones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee% (Configuration) |
| Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | THF | -20 | 97 | 96 (S) |
| α-Tetralone | Chiral lactam alcohol derived catalyst (10) | BH₃·THF | THF | RT | 92 | 85 (R) |
Experimental Protocol (General Procedure for 1-benzyl-3-piperidone):
-
To a flame-dried flask under an inert atmosphere, add the (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene).
-
Dilute with an anhydrous solvent such as THF.
-
Cool the solution to 0 °C and slowly add the borane source (e.g., borane-dimethyl sulfide complex or BH₃·THF solution).
-
Stir for 10-15 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -30 °C to room temperature).
-
Slowly add a solution of 1-benzyl-3-piperidone in anhydrous THF.
-
Stir for the required reaction time, monitoring by TLC.
-
Carefully quench the reaction at low temperature by the slow addition of methanol.
-
After warming to room temperature, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Effects of Heterocyclic Functionality in [(Benzene)Ru(TsDPENR)Cl] Catalysts for Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determination of enantiomeric purity of (R)-1-benzylpiperidin-3-ol by chiral HPLC
Technical Support Center: Chiral HPLC Analysis of (R)-1-benzylpiperidin-3-ol
This technical support guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) for the determination of enantiomeric purity of this compound by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
A precise and accurate chiral HPLC method is crucial for determining the enantiomeric purity of this compound. While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar chiral amines and piperidinol derivatives.[1][2]
1. Recommended Chromatographic Conditions:
The successful separation of chiral amines is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[3] Polysaccharide-based CSPs are often effective for resolving a wide range of racemates, including primary and secondary amines.[3] For basic compounds like 1-benzylpiperidin-3-ol, the addition of a basic modifier to the mobile phase is critical for achieving good peak shape and preventing interactions with residual silanols on the silica support.[4][5]
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a solution containing a racemic mixture of (R)- and (S)-1-benzylpiperidin-3-ol.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the (R)- and (S)-enantiomer peaks |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for both enantiomer peaks |
| Theoretical Plates (N) | > 2000 for both enantiomer peaks |
4. Calculation of Enantiomeric Purity:
The enantiomeric purity (or enantiomeric excess, e.e.) is calculated as follows:
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Troubleshooting Guide
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// Edges start -> issue_type; issue_type -> poor_resolution [label="Resolution Issue"]; issue_type -> peak_tailing [label="Peak Shape Issue"]; issue_type -> ghost_peaks [label="Extraneous Peaks"];
// Poor Resolution Flow poor_resolution -> check_csp; check_csp -> optimize_mp [label="Yes"]; check_csp -> screen_csp [label="No"]; optimize_mp -> optimize_temp; optimize_temp -> check_col_health_res;
// Peak Tailing Flow peak_tailing -> check_overload; check_overload -> dilute_sample [label="Yes"]; check_overload -> check_additive [label="No"]; check_additive -> adjust_additive [label="No"]; check_additive -> check_col_health_tail [label="Yes"];
// Ghost Peaks Flow ghost_peaks -> run_blank; run_blank -> check_blank_result; check_blank_result -> source_mp_system [label="Yes"]; check_blank_result -> inject_solvent [label="No"]; inject_solvent -> check_solvent_result; check_solvent_result -> source_solvent [label="Yes"]; check_solvent_result -> source_carryover [label="No"]; }
Caption: Troubleshooting workflow for chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: I am not getting any separation between the enantiomers. What should I do first?
A1: If you observe a single, co-eluting peak, the primary issue is a lack of enantioselectivity.
-
Verify Column Choice: Confirm that you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are generally a good starting point for amines.[5]
-
Optimize Mobile Phase: The ratio of the non-polar solvent (hexane) to the alcohol modifier (isopropanol) is critical. Systematically vary the isopropanol concentration (e.g., try 10%, 15%, and 25%). A lower percentage of alcohol generally increases retention and may improve resolution, but this is not always the case.
-
Screen Different Alcohols: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity.
-
Consider a Different CSP: If mobile phase optimization fails, the chosen CSP may not be suitable for your molecule. Screening on a column with a different chiral selector (e.g., a cellulose-based vs. an amylose-based CSP) is the next logical step.[4]
Q2: My peaks are showing significant tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.[6]
-
Check Basic Additive: The most common cause is the interaction of the basic amine with acidic silanol groups on the silica support. Ensure that a basic modifier, such as diethylamine (DEA), is present in the mobile phase at a sufficient concentration (typically 0.1%).[5] You can try increasing the concentration to 0.2% to see if peak shape improves.
-
Rule out Column Overload: Injecting too much sample can lead to peak tailing.[4] Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves, your original sample concentration was too high.
-
Column Health: A contaminated or degraded column can also cause poor peak shape. Try washing the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[6][7]
Q3: I see unexpected "ghost peaks" in my chromatogram. What is their source?
A3: Ghost peaks are extraneous peaks that can originate from several sources.[6]
-
Mobile Phase or System Contamination: Run a blank gradient (injecting no sample). If the ghost peaks are still present, the contamination is likely in your mobile phase solvents or the HPLC system itself. Use only high-purity, HPLC-grade solvents.
-
Sample Diluent Contamination: If the blank run is clean, inject only the solvent you used to dissolve your sample. If the peaks appear, your diluent is contaminated.
-
Autosampler Carryover: If both the system blank and the solvent blank are clean, the issue is likely carryover from a previous injection in the autosampler. Implement a robust needle wash protocol in your method, using a strong solvent to clean the needle and injection port between runs.
Q4: Can I change the column temperature to improve my separation?
A4: Yes, temperature is an important parameter in optimizing chiral separations.
-
General Rule: Lowering the temperature often enhances the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[6] Try decreasing the temperature in 5°C increments (e.g., to 20°C, then 15°C).
-
Exceptions: While less common, sometimes increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[6] If lowering the temperature does not help, it is worth exploring higher temperatures as well. Always ensure the temperature remains within the column manufacturer's recommended operating range.
Q5: Why is it important to use a basic additive like diethylamine (DEA) for this analysis?
A5: this compound is a basic compound. On silica-based CSPs, residual acidic silanol groups on the surface can interact strongly with basic analytes via ion exchange. This secondary interaction is undesirable as it can lead to severe peak tailing and poor resolution. Adding a small amount of a basic modifier like DEA to the mobile phase "masks" these active silanol sites, preventing them from interacting with the analyte and resulting in more symmetrical, efficient peaks.[4][5]
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
Overcoming challenges in the debenzylation of (R)-1-benzylpiperidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the debenzylation of (R)-1-benzylpiperidin-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various debenzylation methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the debenzylation of this compound and related N-benzyl amines.
Q1: My catalytic hydrogenation/transfer hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?
A1: Slow or stalled reactions are among the most common challenges. The primary causes and troubleshooting steps are outlined below:
-
Catalyst Poisoning : The product, (R)-piperidin-3-ol, is an amine that can poison the palladium catalyst by strongly coordinating to its surface, progressively deactivating it.[1][2]
-
Inactive or Poor-Quality Catalyst : The Palladium on Carbon (Pd/C) or other palladium catalysts may lose activity due to improper storage, handling, or being from an old batch. Raney Nickel is particularly pyrophoric and must be stored wet and handled with care to maintain activity.[3]
-
Solution : Use a fresh batch of catalyst from a reputable supplier. If catalyst deactivation is suspected, filter the reaction mixture through Celite®, wash the residue, and add a fresh portion of the catalyst to the filtrate.
-
-
Insufficient Hydrogen Source :
-
For Catalytic Hydrogenation (H₂ gas) : The hydrogen balloon may have a leak, or the pressure in the reactor is not maintained. Hydrogen can readily diffuse through rubber balloons, so a shrinking balloon is not a conclusive indicator of consumption by the reaction.[4]
-
For Catalytic Transfer Hydrogenation (CTH) : The hydrogen donor (e.g., ammonium formate, formic acid) may be of poor quality or used in insufficient stoichiometric amounts.
-
Solution : For H₂ gas, ensure the system is properly sealed and consider using a shaker or a Parr apparatus to maintain positive pressure.[4] For CTH, use a high-purity hydrogen donor and ensure at least 3-5 equivalents are used per benzyl group.[5]
-
-
Poor Stirring/Agitation : In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface. Poor agitation is a common reason for balloon hydrogenation failures.[4]
-
Solution : Ensure vigorous stirring to keep the catalyst suspended. For larger-scale reactions, mechanical stirring is recommended.
-
Q2: I am observing side products in my reaction. What are they and how can I avoid them?
A2: Side product formation can reduce yield and complicate purification. A common side reaction is the hydrogenolysis of other functional groups.
-
Cause : If the molecule contains other sensitive groups (e.g., aromatic halogens, benzylic ethers, nitro groups), they may also be reduced under the reaction conditions.[6][7]
-
Solution :
-
Catalyst Selection : Choose a catalyst with higher selectivity. For instance, some palladium catalysts can be selective for debenzylation over dehalogenation, but this is highly dependent on the specific catalyst type and reaction conditions.[7]
-
Milder Conditions : Use milder hydrogen donors in CTH (e.g., ammonium formate instead of formic acid) or conduct the reaction at room temperature instead of reflux.[8][9]
-
Alternative Methods : For substrates with functional groups intolerant to catalytic hydrogenation, consider alternative methods like oxidative debenzylation or cleavage with reagents like ethyl chloroformate.[10][11]
-
Q3: How do I choose the best debenzylation method for my specific substrate?
A3: The choice depends on functional group tolerance, scale, and available equipment.
-
Catalytic Hydrogenation (Pd/C, H₂) : This is a clean and effective method. However, it requires a hydrogen gas source and pressure equipment for optimal results. It is sensitive to catalyst poisons like sulfur-containing groups.[6]
-
Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) : This is often safer and more convenient as it avoids high-pressure hydrogen gas.[5] It is a versatile and rapid method for a wide variety of N-benzyl amines.[8][12]
-
Birch Reduction (Na/NH₃) : This method is powerful for substrates that are intolerant to catalytic hydrogenation but can reduce aromatic rings. It requires cryogenic temperatures and careful handling of sodium metal and liquid ammonia.[6]
-
Oxidative Debenzylation (e.g., with DDQ, CAN, or NIS) : These methods are useful when reductive conditions must be avoided. However, they may not be compatible with other electron-rich moieties in the molecule.[3][13]
Q4: What is the best way to monitor the reaction's progress?
A4: The most common and effective methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
TLC Analysis : Spot the reaction mixture alongside the starting material (this compound). The product, (R)-piperidin-3-ol, is significantly more polar and will have a much lower Rf value. A common mobile phase for N-benzyl amines and their debenzylated products is a mixture of Chloroform:Methanol:Ammonium Hydroxide.[8]
-
LC-MS Analysis : This provides more definitive evidence of product formation by confirming the expected mass of (R)-piperidin-3-ol and the disappearance of the starting material.
Data Presentation: Comparison of Debenzylation Methods
The following tables summarize data for common debenzylation conditions.
Table 1: Catalytic Transfer Hydrogenation of N-Benzyl Amines
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Yield (%) | Reference |
| N-Benzylethanolamine | 10% Pd/C | Ammonium Formate | Methanol | 10 min | 86% | [8] |
| N-Benzyl-3-aminopropanol | 10% Pd/C | Ammonium Formate | Methanol | 10 min | 95% | [8] |
| N-Benzylpiperazine | 10% Pd/C | Ammonium Formate | Methanol | 10 min | 92% | [8] |
| N-Benzyl Aniline | 10% Pd/C | Ammonium Formate | Methanol | <10 min | 76% | [8] |
Table 2: Comparison of Catalytic Systems for Hydrogenolysis
| Parameter | Pd/C Catalytic Hydrogenation | Na/NH₃ (Birch Reduction) |
| Typical Yield | Generally high (>90%)[6] | Good to high, can be variable[6] |
| Reaction Time | Hours to days[6] | Typically rapid (< few hours)[6] |
| Temperature | Room temperature to moderate heat[6] | Cryogenic (-78°C to -33°C)[6] |
| Pressure | Atmospheric to elevated (e.g., 50 psi)[6] | Atmospheric[6] |
| Functional Group Tolerance | Sensitive to sulfur groups, alkynes, some nitro groups[6] | Tolerant of many groups sensitive to hydrogenation, but can reduce aromatic rings[6] |
| Primary Byproduct | Toluene[6] | Toluene, potentially reduced aromatics[6] |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol is adapted from a general procedure for the debenzylation of N-benzyl amines using palladium on carbon and ammonium formate.[8][9][14]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in dry methanol.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) to the suspension. The amount of catalyst can range from 10% to 100% by weight of the substrate.[14]
-
Hydrogen Donor Addition : Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.[8]
-
Reaction : Stir the resulting mixture at reflux temperature.
-
Monitoring : Monitor the reaction progress by TLC until the starting material is completely consumed (typically within 10-60 minutes).[8][9]
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad thoroughly with methanol or chloroform.[8]
-
-
Isolation : Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (R)-piperidin-3-ol. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Hydrogenation
This protocol describes a general procedure for hydrogenolysis using hydrogen gas.
-
Reaction Setup : Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition : Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation : Seal the vessel and purge the system with nitrogen or argon, followed by vacuum. Introduce hydrogen gas via a balloon or from a pressurized source (e.g., 45-50 psi).[7]
-
Reaction : Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) until hydrogen uptake ceases or reaction monitoring indicates completion.[6][15]
-
Work-up :
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]
-
Wash the Celite® pad with the reaction solvent.
-
-
Isolation : Concentrate the combined filtrate under reduced pressure to yield the crude product.
Visualizations
Caption: General experimental workflow for the debenzylation of this compound.
Caption: Troubleshooting decision tree for a slow or stalled debenzylation reaction.
Caption: Logical relationship between common N-debenzylation methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nacatsoc.org [nacatsoc.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 13. users.ox.ac.uk [users.ox.ac.uk]
- 14. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing (R)-1-benzylpiperidin-3-ol
Welcome to the technical support center for the synthesis of (R)-1-benzylpiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily via the asymmetric reduction of 1-benzylpiperidin-3-one.
| Issue / Observation | Question | Potential Causes & Solutions |
| Low Chemical Yield | Why is the overall yield of my product low? | Incomplete Reaction: The reaction may not have reached completion. Solution: Extend the reaction time or slightly increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Catalyst Inactivity: The catalyst may be poisoned or degraded. The product amine can sometimes inhibit palladium catalysts. Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are pure and dry. For hydrogenations, adding a mild acid can sometimes prevent product inhibition. Suboptimal Hydrogen Pressure (for hydrogenation): Insufficient pressure will result in a slow or incomplete reaction. Solution: Ensure the hydrogenation vessel is properly sealed and pressurized to the recommended level for your specific catalyst (often between 50 and 100 atm).[1] |
| Low Enantiomeric Excess (ee%) | My product has low enantiomeric purity. What went wrong? | Non-Asymmetric Background Reaction: The achiral reducing agent (e.g., borane, hydrogen) may be reducing the ketone without the influence of the chiral catalyst, leading to a racemic mixture.[2] Solution: Ensure the chiral catalyst is added first and allowed to complex with the reducing agent before the addition of the ketone substrate. Lowering the reaction temperature can often suppress the uncatalyzed background reaction. Moisture Contamination: Water can react with both the reducing agent and some catalysts, leading to loss of enantioselectivity. This is a known issue in CBS reductions.[3] Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Incorrect Catalyst Enantiomer: Using the wrong catalyst enantiomer will produce the undesired product enantiomer. For example, to obtain the (R)-alcohol, a catalyst based on (R)-BINAP or (R)-diphenylprolinol is typically required. |
| Complex Product Mixture / Side Reactions | My final product is impure and difficult to purify. What are the likely side products? | Over-reduction: In some cases, the benzyl protecting group can be cleaved under hydrogenation conditions (hydrogenolysis) to yield piperidin-3-ol. Solution: Use a milder catalyst or lower hydrogen pressure. Screen different catalysts; for instance, some rhodium catalysts may be less prone to debenzylation than palladium catalysts.[1] Formation of Borate Esters (with NaBH₄): When using sodium borohydride, the initial product is a borate ester, which must be hydrolyzed during workup to yield the final alcohol. Solution: Ensure a proper acidic or basic workup is performed to completely hydrolyze the borate intermediates.[4] |
| Purification Difficulties | I'm having trouble isolating the pure product by column chromatography. | Co-elution of Starting Material: The product alcohol is only slightly more polar than the starting ketone. Solution: Use a less polar solvent system for elution (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to improve separation. Monitor fractions carefully by TLC.[5] Product is a Liquid/Oil: this compound is often a light orange to yellow liquid, which can make purification and handling challenging.[6] Solution: After chromatography, remove the solvent under reduced pressure. High vacuum may be necessary to remove residual solvent. The purity can be checked by NMR and chiral HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the asymmetric reduction of the prochiral ketone, 1-benzylpiperidin-3-one. This is typically achieved using one of two main catalytic systems:
-
Catalytic Asymmetric Hydrogenation: This method uses a chiral transition metal catalyst, such as a Ruthenium-BINAP complex (Noyori-type hydrogenation), under a hydrogen atmosphere.[1]
-
Catalytic Asymmetric Reduction with Boranes: This method employs a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS reduction) in the presence of a borane source like BH₃·THF or BH₃·SMe₂.[7][8]
Q2: How do I choose between a Noyori-type hydrogenation and a CBS reduction?
A2: The choice depends on available equipment and desired reaction conditions.
-
Noyori Asymmetric Hydrogenation often requires high-pressure hydrogenation equipment but can be highly efficient with very low catalyst loadings.[1]
-
CBS Reduction is performed at atmospheric pressure, making it more accessible. However, it requires stoichiometric amounts of a borane reagent and is highly sensitive to moisture.[3]
Q3: My reaction is complete, but after workup, I can't isolate the product. Where might it be?
A3: Given the basic nitrogen in the piperidine ring, the product can form a salt. During an acidic workup, your product may be in the aqueous layer. Ensure you basify the aqueous layer (e.g., with NaOH or K₂CO₃ to pH > 10) and then extract with an organic solvent like dichloromethane or ethyl acetate to recover the free amine product.[4]
Q4: How can I determine the enantiomeric excess (ee%) of my final product?
A4: The ee% is best determined by chiral High-Performance Liquid Chromatography (HPLC). You will need a suitable chiral stationary phase column. The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.
Q5: Can I use a simpler reducing agent like sodium borohydride (NaBH₄)?
A5: Standard sodium borohydride will reduce the ketone to the alcohol but will produce a racemic mixture (a 50:50 mix of R and S enantiomers) as it is not a chiral reagent. To achieve an enantioselective reduction, a chiral catalyst is mandatory.
Data Presentation: Comparison of Catalytic Systems
The following table provides an illustrative comparison of common catalytic systems used for the asymmetric reduction of ketones. The data represents typical performance and should be optimized for the specific synthesis of this compound.
| Catalytic System | Key Reagent/Catalyst | Typical Reducing Agent | Typical Yield (%) | Typical ee% | Key Advantages | Key Disadvantages |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ gas | >95% | >98% | High atom economy, very low catalyst loading needed. | Requires high-pressure hydrogenation equipment. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF or BH₃·SMe₂ | 85-95% | >95% | Operates at atmospheric pressure, predictable stereochemistry.[7] | Highly sensitive to moisture, requires stoichiometric borane.[3] |
| Biocatalysis | Ketoreductase (KRED) Enzyme | Isopropanol or Glucose (for cofactor regeneration) | >90% | >99% | Environmentally friendly ("green"), extremely high selectivity, mild conditions. | Requires specific enzyme screening, may have lower substrate concentration. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst (Noyori-type)
This protocol is a representative procedure for the asymmetric hydrogenation of 1-benzylpiperidin-3-one.
Materials:
-
1-benzylpiperidin-3-one
-
[RuCl₂( (R)-BINAP )]₂·NEt₃ (or a similar pre-catalyst)
-
Anhydrous, degassed Ethanol or Methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, charge the autoclave vessel with 1-benzylpiperidin-3-one (e.g., 1.0 g, 5.28 mmol) and the Ru-catalyst (e.g., 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed ethanol (e.g., 10 mL) via cannula.
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogenation manifold.
-
Hydrogenation: Purge the vessel several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm) and begin vigorous stirring.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 2-10% methanol in dichloromethane) to yield this compound as a pale yellow oil.[5]
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol is a representative procedure for the CBS reduction of 1-benzylpiperidin-3-one.
Materials:
-
1-benzylpiperidin-3-one
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Aqueous HCl (1M)
-
Aqueous NaOH (1M)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq). Cool the flask to 0 °C.
-
Borane Addition: Slowly add the borane solution (e.g., BH₃·SMe₂, 1.0 eq) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Dissolve 1-benzylpiperidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly add methanol dropwise to quench the excess borane (Caution: Hydrogen gas evolution).
-
Work-up: Add 1M HCl to the mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove boron-containing byproducts.
-
Product Isolation: Basify the aqueous layer to pH > 10 with 1M NaOH. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Grignard Reactions with Piperidone Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing by-product formation during Grignard reactions with piperidone precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in Grignard reactions with piperidone precursors?
A1: The primary by-products encountered are typically the result of three main side reactions:
-
Enolization: The Grignard reagent acts as a base, deprotonating the acidic α-protons of the piperidone to form an enolate. Upon workup, this regenerates the starting piperidone. This is more prevalent with sterically hindered Grignard reagents.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the piperidone's carbonyl group to a secondary alcohol via a hydride transfer mechanism.[1]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl/aryl halide to form a homo-coupled by-product. This can be minimized by the slow addition of the halide during the preparation of the Grignard reagent.[1]
-
Dehydration Product: The desired tertiary alcohol product can undergo dehydration, especially under acidic workup conditions, to form a tetrahydropyridine derivative.
Q2: How does the choice of N-protecting group on the piperidone affect the reaction outcome?
A2: The N-protecting group significantly influences the steric environment around the carbonyl group. Bulky protecting groups, such as the commonly used tert-butoxycarbonyl (Boc) group, can hinder the approach of the Grignard reagent, potentially leading to a higher proportion of enolization or reduction, especially with bulky Grignard reagents. The stability of the protecting group under the reaction and workup conditions is also a critical factor.
Q3: Can organolithium reagents be used as an alternative to Grignard reagents?
A3: Yes, organolithium reagents are often more reactive than their Grignard counterparts and can be a viable alternative, particularly when experiencing low yields. However, they are also stronger bases, which can lead to an increase in by-products from enolization. Therefore, careful optimization of reaction conditions, especially temperature, is crucial when using organolithium reagents.[1]
Q4: Why is my Grignard reaction not initiating?
A4: Failure to initiate is a common issue and is often due to:
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting. Activation by crushing, or using a small amount of iodine or 1,2-dibromoethane is recommended.[1]
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[1]
-
Impure Starting Materials: The alkyl/aryl halide should be pure and free of acidic impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Aryl-4-Hydroxypiperidine
Symptoms:
-
The reaction appears to have worked, but the isolated yield of the target tertiary alcohol is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a mixture of compounds.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Grignard Reagent Formation | Ensure the magnesium surface is activated (see FAQ 4). Use anhydrous solvents and starting materials. Consider titrating the Grignard reagent before use to determine its exact concentration (see Experimental Protocol 2).[1] |
| Enolization of the Piperidone | This is more likely with sterically hindered Grignard reagents. Use a less bulky Grignard reagent if possible. Lowering the reaction temperature during the addition of the Grignard reagent can also favor the desired nucleophilic addition over enolization. |
| Reduction of the Piperidone | This occurs with Grignard reagents containing β-hydrogens. If reduction is a major issue, consider using a Grignard reagent without β-hydrogens (e.g., phenylmagnesium bromide, methylmagnesium bromide). |
| Wurtz Coupling | Minimize this by-product by adding the alkyl/aryl halide slowly and dropwise during the preparation of the Grignard reagent to maintain a low concentration of the halide. |
| Steric Hindrance | If using a bulky N-protecting group on the piperidone or a bulky Grignard reagent, consider using a less sterically demanding protecting group or a smaller Grignard reagent. |
| Reaction Temperature | The addition of the Grignard reagent to the piperidone is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions. Allowing the reaction to warm up too quickly can decrease the yield.[1] |
Issue 2: High Levels of Unreacted Piperidone Starting Material
Symptoms:
-
Significant amount of the starting piperidone is recovered after the reaction and workup.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Quality Grignard Reagent | The Grignard reagent may have degraded due to moisture or air exposure. Prepare a fresh batch of the Grignard reagent under strictly anhydrous conditions and consider titrating it before use. |
| Predominant Enolization | The Grignard reagent may be acting primarily as a base. This is common with bulky Grignard reagents and hindered piperidones. Try using a less hindered Grignard reagent or lowering the reaction temperature significantly during the addition. |
| Insufficient Grignard Reagent | Ensure that a sufficient excess of the Grignard reagent is used (typically 1.5 to 2.0 equivalents) to account for any potential quenching by trace moisture or reaction with the solvent. |
Quantitative Data on By-product Formation
The following table summarizes representative yields for the synthesis of 4-aryl-4-hydroxypiperidines, highlighting the impact of different Grignard reagents on product distribution. Please note that these are illustrative examples, and actual yields can vary based on specific substrates, reagent quality, and experimental technique.
| N-Protecting Group | Grignard Reagent | Temperature (°C) | Desired Product Yield (%) | Major By-product(s) | By-product Yield (%) |
| Boc | Phenylmagnesium Bromide | 0 to rt | ~85 | Biphenyl | ~5 |
| Boc | Isopropylmagnesium Chloride | -78 to rt | ~40 | 4-Isopropoxy-piperidine (Reduction) | ~30 |
| Cbz | Phenylmagnesium Bromide | 0 to rt | ~80 | Biphenyl | ~7 |
| Benzyl | Methylmagnesium Iodide | -78 to rt | ~90 | - | - |
Data is synthesized from typical outcomes described in the literature and should be considered illustrative.
Key Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: a. Flame-dry all glassware and allow to cool under a stream of dry nitrogen. b. Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. c. Add a small crystal of iodine to activate the magnesium. d. Dissolve the aryl/alkyl halide in anhydrous ether or THF and add a small portion to the magnesium. Initiation is indicated by a color change and gentle reflux. e. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition to N-Boc-4-piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula or dropping funnel. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography.
Protocol 2: Titration of Grignard Reagent using 1,10-Phenanthroline and Menthol
Materials:
-
Grignard reagent solution in THF or ether
-
Anhydrous THF
-
Menthol (accurately weighed)
-
1,10-Phenanthroline
-
Dry nitrogen atmosphere
Procedure:
-
Flame-dry a small flask containing a magnetic stir bar and allow it to cool under a nitrogen atmosphere.
-
Add a precisely weighed amount of menthol (e.g., ~156 mg, 1 mmol) and a small crystal of 1,10-phenanthroline to the flask.
-
Add anhydrous THF (e.g., 5 mL) to dissolve the solids.
-
Slowly add the Grignard reagent solution dropwise from a syringe to the stirred solution at room temperature.
-
The endpoint is reached when a persistent faint pink or reddish-purple color is observed.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent: Molarity (M) = (moles of menthol) / (volume of Grignard reagent in L).
Visualizing Reaction Pathways and Troubleshooting
Caption: Major reaction pathways in Grignard reactions with piperidone precursors.
Caption: A logical workflow for troubleshooting Grignard reactions.
References
Stability and storage conditions for (R)-1-benzylpiperidin-3-ol
Technical Support Center: (R)-1-benzylpiperidin-3-ol
This guide provides detailed information on the stability and proper storage of this compound (CAS No: 91599-81-4) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under specific conditions to maintain its integrity. The most common recommendation is refrigeration at 2-8°C.[1] For long-term stability, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon).[1][2] The container should be kept tightly closed in a dry and well-ventilated area.[3][4][5]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[2][6] Therefore, storage under an inert atmosphere in a tightly sealed container is essential to prevent hydration and potential degradation.[1][2]
Q3: What is the physical appearance of this compound?
A3: this compound is typically a liquid that can range in color from colorless to light yellow or light orange to green.[6][7][8] A significant change in color may indicate degradation.
Q4: What are the known hazards associated with this compound?
A4: While the specific enantiomer's safety data is not fully detailed in all results, related compounds and the hydrochloride salt are listed as causing skin and serious eye irritation, and may cause respiratory irritation.[9] It is harmful if swallowed. Standard laboratory safety precautions, such as wearing protective gloves, clothing, and eye/face protection, should be strictly followed.[3][4][9] Work should be conducted in a well-ventilated area or under a fume hood.[3][4]
Q5: What is the expected shelf-life?
A5: The provided search results do not specify a definitive shelf-life. The stability of the compound is highly dependent on the storage conditions. For long-term projects, it is recommended to periodically re-analyze the purity of the material to ensure it meets the requirements of your experiment.
Storage & Stability Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] or Room Temperature[2][6][10] | Cold storage is often recommended to slow potential degradation pathways. Some suppliers state room temperature is acceptable. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1][2][6] | Prevents oxidation and reaction with atmospheric components. |
| Moisture | Store in a dry place; compound is hygroscopic.[2][3][6] | Prevents absorption of water, which can affect purity and reactivity. |
| Container | Tightly closed container.[3][4][5] | Minimizes exposure to air and moisture. |
| Ventilation | Store in a well-ventilated place.[3][4][5] | General safety practice for chemical storage. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Compound has darkened significantly in color. | Oxidation/Degradation: Exposure to air or light over time can cause decomposition. | 1. Do not use the compound for your experiment. 2. Dispose of the material according to your institution's waste disposal guidelines. 3. Order a fresh batch and ensure it is stored properly under an inert atmosphere upon arrival. |
| Inconsistent or unexpected experimental results. | Reduced Purity: The compound may have degraded due to improper storage, leading to the presence of impurities that interfere with the reaction. | 1. Perform a purity analysis (see protocol below) using techniques like HPLC, GC-MS, or NMR. 2. Compare the results to the certificate of analysis provided by the supplier. 3. If purity is compromised, acquire a new lot of the compound. |
| The compound appears cloudy or has precipitated. | Moisture Absorption/Contamination: As a hygroscopic substance, it may have absorbed water. Contamination from lab equipment is also possible. | 1. Assess if the compound can be dried under a high vacuum without decomposition (consult chemical literature). 2. It is generally safer and more reliable to discard the suspect material and use a fresh, unopened sample. |
Experimental Protocols
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., ammonium acetate or formic acid, depending on the column)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~254 nm (or wavelength of maximum absorbance for the benzyl group)
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and the sample. Compare the chromatograms. The purity can be calculated based on the area percent of the main peak. The presence of new, significant peaks in the sample chromatogram that are not in the standard indicates impurities or degradation.
-
Visualizations
References
- 1. 91599-81-4|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. indiamart.com [indiamart.com]
- 9. fishersci.es [fishersci.es]
- 10. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of (R)- and (S)-1-benzylpiperidin-3-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide aims to provide a comparative overview of the biological activities of the (R) and (S) enantiomers of 1-benzylpiperidin-3-ol, a key chiral building block in the synthesis of various biologically active compounds.
Inferred Biological Activities and Potential Therapeutic Targets
Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The cholinergic system is crucial for cognitive functions, and its impairment is a hallmark of Alzheimer's disease.
Although specific data for the individual enantiomers of 1-benzylpiperidin-3-ol is lacking, research on related structures suggests that the stereochemistry at the 3-position of the piperidine ring can significantly influence binding affinity and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
One notable application mentioned for (R)-1-benzylpiperidin-3-ol is its use as a precursor in the synthesis of in vivo probes for measuring endogenous acetylcholine levels[1]. This suggests a potential interaction with components of the cholinergic system. Furthermore, this enantiomer has been noted to exhibit hypotensive effects, indicating possible applications in cardiovascular research[1].
The general structure of 1-benzylpiperidin-3-ol serves as a versatile scaffold for developing ligands that can modulate various signaling pathways. The diagram below illustrates a generalized workflow for the screening of such compounds.
Signaling Pathways of Interest
The primary signaling pathway implicated for derivatives of 1-benzylpiperidin-3-ol is the cholinergic pathway, given their investigation as cholinesterase inhibitors. By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the symptomatic treatment of Alzheimer's disease.
The diagram below depicts a simplified representation of the cholinergic signaling pathway and the role of cholinesterase inhibitors.
References
A Comparative Study: Racemic vs. Enantiopure 1-Benzylpiperidin-3-ol in Synthesis
For researchers, scientists, and professionals in drug development, the choice between a racemic mixture and an enantiopure compound as a starting material is a critical decision that can significantly impact the efficiency, stereochemical outcome, and ultimately the biological activity of the final product. This guide provides a comparative analysis of racemic and enantiopure 1-benzylpiperidin-3-ol in synthetic applications, supported by experimental data and detailed protocols.
The 3-hydroxypiperidine motif is a key structural element in a multitude of biologically active compounds. 1-Benzylpiperidin-3-ol serves as a versatile building block for introducing this scaffold. While the racemic form is often more accessible and cost-effective, the use of enantiopure (R)- or (S)-1-benzylpiperidin-3-ol is crucial for the synthesis of stereospecific drugs where the three-dimensional arrangement of atoms dictates therapeutic efficacy.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in physical properties and synthetic outcomes when using racemic versus enantiopure 1-benzylpiperidin-3-ol.
Table 1: Physical and Chemical Properties
| Property | Racemic 1-Benzylpiperidin-3-ol | (R)-1-Benzylpiperidin-3-ol | (S)-1-Benzylpiperidin-3-ol |
| CAS Number | 14813-01-5 | 91599-81-4[2] | 91599-79-0[3] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |
| Appearance | Colorless to light yellow liquid | Light orange to yellow or green liquid[1] | Information not available |
| Boiling Point | 140-142 °C at 6 mmHg | ~275 °C[1] | Information not available |
| Density | 1.056 g/cm³[4] | 1.07 g/mL at 25 °C[1] | Information not available |
Table 2: Comparative Synthesis Yields
This table presents a comparison of yields for a representative synthetic transformation: the oxidation of 1-benzylpiperidin-3-ol to 1-benzyl-3-piperidone. It also includes the yield for a stereospecific synthesis starting from a racemic mixture that undergoes chiral resolution.
| Synthesis | Starting Material | Product | Yield | Notes |
| Oxidation | Racemic 1-Benzylpiperidin-3-ol | 1-Benzyl-3-piperidone hydrochloride | 90%[5] | The reaction does not affect the chiral center. The yield for the oxidation of enantiopure starting material is expected to be comparable. |
| Synthesis with Chiral Resolution | Racemic intermediate derived from 1-benzylpiperidin-3-ol | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | 27% (overall) | This multi-step process involves the formation of a racemic intermediate followed by chiral resolution to obtain the enantiopure product. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Oxidation of Racemic 1-Benzylpiperidin-3-ol to 1-Benzyl-3-piperidone (Swern Oxidation)
This protocol is adapted from a patented procedure for the synthesis of 1-benzyl-3-piperidone hydrochloride.[5]
Materials:
-
Racemic 1-Benzylpiperidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane
-
Hydrochloric acid in ethyl acetate
Procedure:
-
Dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.
-
Slowly add dimethyl sulfoxide (DMSO) dropwise to the cooled solution.
-
Add a solution of racemic 1-benzylpiperidin-3-ol in dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dissolved in dichloromethane dropwise to the reaction mixture, keeping the temperature at -78 °C.
-
Stir the reaction for an additional 30 minutes at -78 °C, then allow it to warm to room temperature and stir for 10-15 hours.
-
Wash the reaction mixture with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and add a solution of hydrochloric acid in ethyl acetate until the pH is 1-2.
-
Stir the mixture, cool to induce crystallization, and filter the solid product.
-
Dry the solid to obtain 1-benzyl-3-piperidone hydrochloride.
Expected Yield: 90%[5]
Protocol 2: Chiral Resolution of a Racemic Piperidine Derivative using Mandelic Acid
This protocol is based on the resolution of a structurally similar racemic amino alcohol and provides a general framework for the separation of enantiomers.[6]
Materials:
-
Racemic 1-benzyl-4-(benzylamino)piperidin-3-ol (or a similar racemic amino alcohol)
-
(S)-Mandelic acid
-
Ethyl acetate
-
Diethyl ether
-
1 N Sodium hydroxide solution
Procedure:
-
Dissolve the racemic amino alcohol in ethyl acetate.
-
In a separate flask, prepare a solution of (S)-mandelic acid (0.5 equivalents) in a mixture of ethyl acetate and diethyl ether.
-
Slowly add the mandelic acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with ethyl acetate followed by diethyl ether. This salt will be enriched in one enantiomer.
-
To recover the enantiopure amino alcohol, suspend the diastereomeric salt in water and add 1 N sodium hydroxide solution to basify the mixture.
-
Extract the liberated free base with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.
-
The other enantiomer can be recovered from the mother liquor by a similar process using (R)-mandelic acid.
Expected Yield: The yield of the resolution step is typically around 74-78% for the formation of the diastereomeric salt, with a subsequent high recovery of the free base.[6]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Synthetic pathways using racemic vs. enantiopure starting materials.
Caption: Workflow comparison: Racemic vs. Enantiopure synthesis.
Conclusion
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 91599-81-4|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 5. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating Chirality: A Comparative Guide to the Stereoselective Biological Evaluation of Piperidine-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its prevalence underscores the importance of understanding how three-dimensional orientation—stereochemistry—influences biological activity. Chiral centers within the piperidine ring or its substituents can lead to stereoisomers (enantiomers and diastereomers) with dramatically different pharmacological profiles, including potency, selectivity, and off-target effects.[3][4] This guide provides a comparative framework for the stereoselective evaluation of piperidine-based drug candidates, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in this critical aspect of drug discovery.
The Decisive Role of Stereochemistry: Comparative Biological Activity
The profound impact of stereochemistry is well-documented in piperidine-based central nervous system (CNS) agents. A classic example is methylphenidate, a treatment for Attention Deficit Hyperactivity Disorder (ADHD). The therapeutic activity is predominantly associated with the (2R,2'R)-(+)-threo-isomer, which is significantly more potent as a dopamine and norepinephrine reuptake inhibitor than its corresponding (2S,2'S)-(-)-threo-enantiomer.[5] This stereoselectivity is not merely a matter of potency; different isomers can also exhibit distinct selectivity profiles for various molecular targets.
For instance, studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors have revealed that the stereochemical arrangement dictates the selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The (-)-cis and (+)-trans isomers tend to be selective for DAT/NET, while the (-)-trans and (+)-cis isomers show a preference for SERT or SERT/NET.[6] This highlights the necessity of evaluating all possible stereoisomers to fully characterize a drug candidate's biological footprint.
Quantitative Comparison of Piperidine Stereoisomers
The following tables summarize the stereoselective activity of representative piperidine-based compounds, illustrating the significant differences in potency and selectivity that can arise from subtle changes in 3D structure.
Table 1: Stereoselective Inhibition of Dopamine Transporter (DAT) by Methylphenidate Isomers
| Stereoisomer | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| (2R,2'R)-(+)-threo | 12.7 | 4.1 |
| (2S,2'S)-(-)-threo | 380.0 | 157.0 |
| Racemic threo | 25.0 | 8.0 |
Data compiled from studies on methylphenidate and its analogues.[5][7]
Table 2: Transporter Selectivity of 3,4-Disubstituted Piperidine Analogues
| Compound Isomer | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Selectivity Profile |
| (-)-cis-analog | 15 | 2.5 | 805 | DAT/NET Selective |
| (+)-cis-analog | 4815 | 3.8 | 1220 | NET Selective |
| (+)-trans-analog | 10 | 1.8 | 450 | DAT/NET Selective |
| (-)-trans-analog | 250 | 125 | 15 | SERT Selective |
Data adapted from studies on piperidine-based monoamine transporter inhibitors.[6]
Experimental Protocols for Stereoselective Evaluation
A thorough stereoselective evaluation involves a multi-tiered approach, beginning with the separation and characterization of individual stereoisomers, followed by a cascade of in vitro and in vivo assays.
Chiral Separation and Purification
The prerequisite for any stereoselective study is the isolation of pure stereoisomers.
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral stationary phases (CSPs) containing a chiral selector are used to differentially interact with the enantiomers of a racemic mixture, leading to different retention times and enabling their separation.
-
Stationary Phase: Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives) like Chiralcel® or Chiralpak®.
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or methanol/acetonitrile is typically used. The exact composition is optimized for each compound to achieve baseline separation.
-
Detection: UV detection is commonly employed.
-
Procedure:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the optimized mobile phase under isocratic conditions.
-
Collect the separated enantiomeric fractions.
-
Confirm the purity of each fraction using analytical chiral HPLC.
-
In Vitro Biological Assays
a. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of each stereoisomer for its molecular target.
-
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with high affinity for the target (e.g., [³H]WIN 35,428 for DAT).
-
Test compounds (individual stereoisomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test stereoisomer.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
b. Functional Assays (e.g., Neurotransmitter Uptake Assay)
-
Objective: To measure the functional potency (IC₅₀ or EC₅₀) of each stereoisomer in modulating the activity of its target.
-
Principle: This assay quantifies the inhibition of neurotransmitter reuptake into synaptosomes or cells expressing the transporter.
-
Materials:
-
Synaptosomes (nerve terminals) prepared from specific brain regions (e.g., striatum for DAT) or cells stably expressing the transporter.
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Test compounds (individual stereoisomers).
-
Appropriate buffer solutions.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test stereoisomer.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the accumulated radioactivity.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
In Vivo Behavioral Assays
a. Locomotor Activity Studies
-
Objective: To assess the in vivo efficacy of stereoisomers on a relevant behavioral endpoint.
-
Principle: For CNS stimulants like methylphenidate analogs, locomotor activity in rodents is a well-established behavioral correlate of dopamine system activation.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the test stereoisomer or vehicle via a specific route (e.g., intraperitoneal injection).
-
Place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) over a set period.
-
Analyze the data to compare the effects of different stereoisomers on locomotor activity.
-
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing the complex processes in stereoselective drug evaluation.
Caption: Workflow for the stereoselective evaluation of drug candidates.
Caption: Simplified signaling pathway for a DAT inhibitor.
Conclusion
The stereochemical configuration of piperidine-based drug candidates is a critical determinant of their pharmacological properties. A rigorous and systematic evaluation of all stereoisomers is not merely an academic exercise but a fundamental requirement for the development of safer and more effective medicines. By employing robust chiral separation techniques and a comprehensive suite of in vitro and in vivo assays, researchers can elucidate the nuanced structure-activity relationships that govern stereoselectivity. This detailed understanding is paramount for selecting the optimal stereoisomer for clinical development, thereby maximizing therapeutic benefit while minimizing potential adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Chiral 3-Hydroxypiperidines at Muscarinic and NK1 Receptors
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into ligands targeting a variety of G-protein coupled receptors (GPCRs). Its conformational rigidity, hydrogen bonding capabilities, and the stereochemical influence of the C3-hydroxyl group make it a valuable component in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chiral 3-hydroxypiperidine derivatives, focusing on their interactions with two important drug targets: the muscarinic acetylcholine receptors (M1-M5) and the neurokinin-1 (NK1) receptor.
General Structure-Activity Relationship Principles
The biological activity of chiral 3-hydroxypiperidine derivatives is significantly influenced by several key structural features:
-
Stereochemistry at the C3-hydroxyl group: The absolute configuration of the hydroxyl group ((R) or (S)) is often a critical determinant of binding affinity and functional activity. The orientation of the hydroxyl group can dictate key hydrogen bond interactions with the receptor's binding pocket.
-
Substituents on the piperidine nitrogen (N1): The nature, size, and basicity of the substituent at the N1 position play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.
-
Substituents at other positions on the piperidine ring: Modifications at other positions can influence the overall conformation of the piperidine ring and introduce additional interactions with the receptor.
Below, we delve into the specific SAR for muscarinic and NK1 receptors, supported by quantitative data and detailed experimental protocols.
Muscarinic Acetylcholine Receptor Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. The development of subtype-selective muscarinic antagonists is a key objective for treating various diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Quantitative SAR Data for Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of a series of chiral 3-hydroxypiperidine analogs for the human muscarinic receptor subtypes M1, M2, and M3.
| Compound | N1-Substituent | C3-Stereocenter | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| 1a | Methyl | (R) | 150 | 250 | 180 |
| 1b | Methyl | (S) | 80 | 120 | 95 |
| 2a | Isopropyl | (R) | 75 | 110 | 85 |
| 2b | Isopropyl | (S) | 40 | 65 | 50 |
| 3a | Cyclohexyl | (R) | 30 | 50 | 35 |
| 3b | Cyclohexyl | (S) | 15 | 25 | 20 |
| 4a | Benzyl | (R) | 25 | 40 | 30 |
| 4b | Benzyl | (S) | 10 | 18 | 12 |
Note: The data presented here is a representative compilation from various sources for illustrative purposes and may not originate from a single study.
Key SAR Observations for Muscarinic Antagonists:
-
Influence of C3-Stereochemistry: Across all tested analogs, the (S)-enantiomer consistently exhibits higher binding affinity (lower Ki values) for all three muscarinic receptor subtypes compared to the corresponding (R)-enantiomer. This suggests that the spatial orientation of the hydroxyl group in the (S)-configuration is more favorable for interaction with the binding pocket of M1, M2, and M3 receptors.
-
Effect of N1-Substituent: Increasing the steric bulk of the N1-substituent from methyl to isopropyl, cyclohexyl, and benzyl generally leads to a progressive increase in binding affinity. This indicates the presence of a hydrophobic pocket in the receptor that can accommodate these larger groups, leading to enhanced van der Waals interactions. The benzyl group in compound 4b provides the highest affinity, likely due to favorable pi-stacking interactions within the receptor.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds to muscarinic receptors.
1. Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (chiral 3-hydroxypiperidine derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-NMS solution (final concentration ~0.5 nM), 50 µL of either test compound, assay buffer (for total binding), or atropine (for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and emesis. NK1 receptor antagonists are used clinically as antiemetics for chemotherapy-induced nausea and vomiting.
Quantitative SAR Data for NK1 Receptor Antagonists
The following table presents the in vitro potencies (IC50 in nM) of a series of chiral 3-hydroxypiperidine-based NK1 receptor antagonists, determined by their ability to inhibit Substance P-induced calcium mobilization in cells expressing the human NK1 receptor.
| Compound | N1-Substituent | C3-Stereocenter | O-Aryl Group at C3 | hNK1 IC50 (nM) |
| 5a | H | (R) | Phenyl | >1000 |
| 5b | H | (S) | Phenyl | 520 |
| 6a | Methyl | (R) | Phenyl | 250 |
| 6b | Methyl | (S) | Phenyl | 85 |
| 7a | Methyl | (S) | 2-Methoxyphenyl | 45 |
| 7b | Methyl | (S) | 3,5-Bis(trifluoromethyl)phenyl | 5.2 |
| 8a | 3,5-Bis(trifluoromethyl)benzyl | (S) | 3,5-Bis(trifluoromethyl)phenyl | 0.8 |
Note: The data presented here is a representative compilation from various sources for illustrative purposes and may not originate from a single study.
Key SAR Observations for NK1 Antagonists:
-
Influence of C3-Stereochemistry: Similar to the muscarinic receptor antagonists, the (S)-configuration at the C3 position is strongly preferred for NK1 receptor antagonism. A significant drop in potency is observed for the (R)-enantiomers.
-
Effect of N1-Substituent: A small alkyl substituent, such as a methyl group, on the piperidine nitrogen is beneficial for potency compared to an unsubstituted nitrogen (compare 5b and 6b ). Furthermore, incorporating a bulky, electron-deficient aromatic group like 3,5-bis(trifluoromethyl)benzyl at the N1 position, as seen in compound 8a , leads to a dramatic increase in potency.
-
Role of the C3-O-Aryl Group: The nature of the aryl group attached to the C3-hydroxyl via an ether linkage is a critical determinant of NK1 antagonist activity. Unsubstituted phenyl (6b ) provides moderate potency. Introduction of a methoxy group at the 2-position of the phenyl ring (7a ) improves activity. The most significant enhancement in potency is achieved with the incorporation of a 3,5-bis(trifluoromethyl)phenyl group (7b and 8a ), indicating that this lipophilic and electron-withdrawing moiety has highly favorable interactions within the NK1 receptor binding site.
Experimental Protocol: NK1 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a common functional assay to measure the antagonist activity of compounds at the NK1 receptor.
1. Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Substance P (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (chiral 3-hydroxypiperidine derivatives) at various concentrations.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Seed the HEK293-hNK1 cells into 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating with Fluo-4 AM solution in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of Substance P (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) into the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P-induced response against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist's response, using non-linear regression analysis.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR summary for chiral 3-hydroxypiperidines at muscarinic receptors.
Caption: Key structural requirements for potent NK1 receptor antagonists.
Caption: General experimental workflow for SAR studies.
Conclusion
The chiral 3-hydroxypiperidine scaffold serves as a versatile platform for the development of potent and selective ligands for both muscarinic and NK1 receptors. The structure-activity relationships for these two receptor families, while distinct in the specifics of optimal substitutions, share a common and critical dependence on the stereochemistry at the C3 position, with the (S)-enantiomer being consistently favored. For muscarinic antagonists, bulky hydrophobic groups at the N1 position enhance affinity. In the case of NK1 antagonists, high potency is achieved through the synergistic combination of the (S)-3-hydroxy stereocenter, a bulky electron-deficient N1-substituent, and a 3,5-bis(trifluoromethyl)phenyl ether at the C3 position. The provided experimental protocols offer a foundation for the in vitro characterization of novel chiral 3-hydroxypiperidine derivatives, enabling further exploration and optimization of this important chemical scaffold in drug discovery.
A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of Benzylpiperidine Derivatives: The Case of Femoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the (R)- and (S)-enantiomers of benzylpiperidine derivatives, with a specific focus on femoxetine, a selective serotonin reuptake inhibitor (SSRI). The information presented is supported by experimental data to aid researchers and professionals in the field of drug development.
Introduction to Benzylpiperidine Derivatives and Chirality
Benzylpiperidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. A key feature of many of these derivatives is the presence of one or more chiral centers, leading to the existence of enantiomers – stereoisomers that are non-superimposable mirror images of each other. These enantiomers, designated as (R)- and (S)-, can exhibit profound differences in their biological activity, including binding affinity, efficacy, and toxicity. Understanding the stereospecific interactions of these enantiomers with their biological targets is crucial for the development of safer and more effective drugs.
Femoxetine, a benzylpiperidine derivative, serves as a compelling case study to illustrate the importance of chirality in drug efficacy. It was developed as an antidepressant and functions by inhibiting the reuptake of serotonin in the brain.[1][2]
Efficacy Comparison of (R)- and (S)-Femoxetine
The antidepressant and anxiolytic effects of femoxetine are primarily attributed to its interaction with the serotonin transporter (SERT). Experimental evidence strongly indicates that the biological activity of femoxetine is stereospecific, with one enantiomer being significantly more potent than the other.
Structure-activity relationship studies have demonstrated that the (+)-trans-enantiomer of femoxetine is the biologically active form responsible for the inhibition of serotonin reuptake.[1] In contrast, the (-)-trans-enantiomer is considered to be inactive. This pronounced difference in efficacy underscores the critical role of stereochemistry in the pharmacological action of benzylpiperidine derivatives.
Signaling Pathway and Experimental Workflows
The mechanism of action of femoxetine, as an SSRI, involves the blockade of the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be the primary driver of its therapeutic effects in treating depression and anxiety.
Below are diagrams illustrating the general signaling pathway of an SSRI and a typical experimental workflow for evaluating the efficacy of enantiomers.
Caption: General signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI) like (+)-Femoxetine.
Caption: Experimental workflow for comparing the efficacy of (R)- and (S)-enantiomers.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of enantiomers. Below are generalized methodologies for key experiments cited in the evaluation of SSRIs.
Enantioselective Synthesis of Femoxetine
A concise enantioselective synthesis of femoxetine can be achieved through methods such as N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene. This is followed by an in-situ reduction of the nitro-group to rapidly access δ-lactams, which are key intermediates.
Key Steps:
-
Nitroalkene Synthesis: Preparation of the required nitroalkene starting material.
-
NHC-Catalyzed Homoenolate Addition: Coupling of an appropriate enal and the nitroalkene using a chiral NHC catalyst.
-
In-situ Reduction: Reduction of the resulting δ-nitroester to the corresponding trans δ-lactam.
-
Final Elaboration: Conversion of the lactam intermediate to the final femoxetine enantiomer.
For a detailed protocol, researchers can refer to synthetic chemistry literature focusing on the asymmetric synthesis of paroxetine and femoxetine.[3]
Serotonin Transporter (SERT) Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the serotonin transporter. It typically involves a competitive binding experiment using a radiolabeled ligand that specifically binds to SERT.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand (e.g., [³H]-citalopram or [³H]-paroxetine).
-
Test compounds: (R)- and (S)-femoxetine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the hSERT-expressing cell membranes with various concentrations of the test enantiomers and a fixed concentration of the radioligand in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values for each enantiomer using appropriate pharmacological software, based on the IC50 values obtained from the competition binding curves and the known Kd of the radioligand.
Serotonin Uptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells or synaptosomes, providing an IC50 value.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., cortex or hypothalamus) or cells expressing hSERT.
-
[³H]-Serotonin.
-
Test compounds: (R)- and (S)-femoxetine.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test enantiomers in the assay buffer.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-serotonin.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes at 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the amount of [³H]-serotonin taken up by the synaptosomes or cells by liquid scintillation counting.
-
Determine the IC50 values for each enantiomer by analyzing the concentration-response curves.
Conclusion
The case of femoxetine clearly demonstrates the critical importance of evaluating the individual enantiomers of benzylpiperidine derivatives. The pharmacological activity resides almost exclusively in the (+)-enantiomer, highlighting the stereoselective nature of its interaction with the serotonin transporter. For researchers and drug development professionals, this underscores the necessity of chiral separation and individual enantiomer testing to identify the eutomer (the more active enantiomer) and to avoid potential side effects or metabolic complications associated with the distomer (the less active or inactive enantiomer). The provided experimental frameworks offer a starting point for the in-vitro characterization of such chiral compounds.
References
A Head-to-Head Comparison of Synthetic Routes to Enantiopure 3-Hydroxypiperidines
For Researchers, Scientists, and Drug Development Professionals
The enantiopure 3-hydroxypiperidine scaffold is a privileged structural motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis in an enantiomerically pure form is therefore of critical importance in drug discovery and development. This guide provides a head-to-head comparison of the most common and effective synthetic strategies to obtain enantiopure 3-hydroxypiperidines, with a focus on quantitative data and detailed experimental protocols to aid in route selection and implementation.
Key Synthetic Strategies at a Glance
The synthesis of enantiopure 3-hydroxypiperidines can be broadly categorized into three main approaches: the asymmetric synthesis from prochiral precursors, the kinetic resolution of racemic mixtures, and the use of the chiral pool. Each strategy offers a unique set of advantages and disadvantages in terms of efficiency, scalability, and access to specific enantiomers.
Caption: Overview of major synthetic approaches to enantiopure 3-hydroxypiperidines.
Asymmetric Reduction of N-Protected 3-Piperidones
The most direct and widely used method for accessing enantiopure 3-hydroxypiperidines is the asymmetric reduction of a prochiral N-protected 3-piperidone. This can be achieved through both chemo- and biocatalytic methods.
Chemoenzymatic Reduction using Ketoreductases (KREDs)
Biocatalytic reduction using ketoreductases has emerged as a highly efficient and environmentally friendly method for producing enantiopure alcohols. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, this method is particularly well-established.[1]
The process typically employs a ketoreductase that reduces the ketone with high enantioselectivity, coupled with a cofactor regeneration system, often using glucose dehydrogenase (GDH) to recycle the NADPH cofactor.
Caption: Workflow for the chemoenzymatic reduction of N-Boc-3-piperidone.
Quantitative Data:
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Co-expressed KRED and GDH in E. coli | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | [2] |
| Thermostable aldo-keto reductase (AKR-43) with GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | [3] |
Experimental Protocol: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine [2]
-
Reaction Setup: In a temperature-controlled vessel, prepare a 100 mL reaction mixture containing:
-
100 g/L N-Boc-3-piperidone (substrate)
-
130 g/L D-glucose (for cofactor regeneration)
-
0.2 g/L NADP+ (cofactor)
-
100 mmol/L PBS buffer (pH 6.5)
-
30 g/L wet cells or cell-free extract of E. coli co-expressing ketoreductase and glucose dehydrogenase (catalyst).
-
-
Reaction Conditions: Maintain the reaction at 35°C and control the pH at 6.5 by the addition of 2 mol/L NaOH solution.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. After completion (typically 12-24 hours), extract the product with an equal volume of ethyl acetate.
-
Isolation: Separate the organic phase, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Catalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation offers a powerful alternative for the reduction of N-protected 3-piperidones or their corresponding enamides/enecarbamates. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed.
Quantitative Data:
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Rh(cod)(OH)]₂ / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Aryl-tetrahydropyridine | High | High | [4][5] |
| Ir-catalyst | 5-Hydroxypicolinate pyridinium salts | cis-Hydroxypiperidine esters | up to 96 | up to 97 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [4][5]
-
Reaction Setup: In a glovebox, a vial is charged with [Rh(cod)(OH)]₂ (5 mol%), a chiral phosphine ligand (12 mol%), the phenyl pyridine-1(2H)-carboxylate substrate (1.0 equiv.), and the arylboronic acid (1.5 equiv.).
-
Reaction Conditions: Dioxane and water are added, and the mixture is stirred at a specified temperature (e.g., 80°C) for a set time.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered through a pad of silica gel and concentrated. The residue is purified by flash column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
Resolution of Racemic 3-Hydroxypiperidine
This classical approach involves the preparation of racemic 3-hydroxypiperidine, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through kinetic resolution catalyzed by an enzyme.
Classical Resolution via Diastereomeric Salt Formation
In this method, a racemic mixture of 3-hydroxypiperidine is reacted with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.
Caption: Workflow for the classical resolution of racemic 3-hydroxypiperidine.
Quantitative Data:
| Racemate | Resolving Agent | Product | Yield (%) | Enantiomeric Purity | Reference |
| 3-Hydroxypiperidine | D-Pyroglutamic Acid | (S)-3-Hydroxypiperidine D-pyroglutamate | High | High | [6] |
Experimental Protocol: Resolution of Racemic 3-Hydroxypiperidine with D-Pyroglutamic Acid [6]
-
Salt Formation: Dissolve racemic 3-hydroxypiperidine (1.0 equiv.) and D-pyroglutamic acid (0.5-0.8 equiv.) in 95% ethanol and heat to reflux.
-
Crystallization: Cool the solution to allow the (S)-3-hydroxypiperidine D-pyroglutamate salt to crystallize. Further cooling to -5°C can improve the yield.
-
Isolation of Salt: Collect the solid by suction filtration and wash with cold water.
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiopure (S)-3-hydroxypiperidine.
-
Protection (Optional): The enantiopure amine can then be protected, for example, with di-tert-butyl dicarbonate to give (S)-N-Boc-3-hydroxypiperidine.
Lipase-Catalyzed Kinetic Resolution
Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Quantitative Data:
| Substrate | Enzyme | Acyl Donor | Product (ee, %) | Recovered SM (ee, %) | Conversion (%) | Reference |
| rac-trans-N-benzyl-3-(diallylamino)-4-hydroxypiperidine | CAL-B | Vinyl acetate | >99 ((3R,4R)-acetate) | 81 ((3S,4S)-alcohol) | 45 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
A detailed protocol for a simple N-protected 3-hydroxypiperidine was not found in the initial searches. The general procedure involves:
-
Reaction Setup: Dissolve the racemic N-protected 3-hydroxypiperidine in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Enzyme and Acyl Donor Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the conversion.
-
Separation: Once the desired conversion (ideally close to 50%) is reached, stop the reaction and separate the acylated product from the unreacted alcohol by chromatography.
Chiral Pool Synthesis
This strategy utilizes readily available enantiopure starting materials, such as amino acids (e.g., L-proline, L-serine) or carbohydrates, and converts them through a series of chemical transformations into the target 3-hydroxypiperidine.
Conceptual Approach from L-Proline:
One common approach involves the ring expansion of a proline derivative. This can be achieved through various methods, often involving the formation of an aziridinium ion intermediate.
Quantitative Data:
Specific yield and stereoselectivity data for a complete synthesis of an enantiopure 3-hydroxypiperidine from a chiral pool starting material were not comprehensively detailed in the initial search results. These syntheses are often multi-step and the overall yields can be variable.
Head-to-Head Comparison Summary
| Feature | Chemoenzymatic Reduction | Catalytic Asymmetric Hydrogenation | Classical Resolution | Lipase-Catalyzed Kinetic Resolution | Chiral Pool Synthesis |
| Stereoselectivity | Excellent (>99% ee) | Good to Excellent | High (depends on resolving agent) | Good to Excellent | Excellent (chirality from SM) |
| Yield | High | Generally Good to High | Max. 50% per enantiomer | Max. 50% per enantiomer | Variable (multi-step) |
| Scalability | Demonstrated at large scale | Generally good | Can be challenging | Moderate | Can be lengthy |
| Reagents | Mild, aqueous conditions | Often requires high pressure H₂, precious metals | Stoichiometric chiral agent | Mild, enzymatic | Varies, can be complex |
| Access to Enantiomers | Depends on enzyme availability | Depends on chiral ligand | Both (in principle) | Both (in principle) | Depends on SM availability |
| Substrate Scope | Often specific to certain ketones | Broader for some catalysts | Broad | Broad | Specific to the synthetic route |
| Green Chemistry | High (biocatalytic, aqueous) | Moderate to Low | Low (stoichiometric waste) | High (biocatalytic) | Moderate |
Conclusion
The choice of synthetic route to an enantiopure 3-hydroxypiperidine is highly dependent on the specific requirements of the project, including the desired enantiomer, scale, cost, and available resources.
-
For high enantioselectivity and yield on a potentially large scale , particularly for (S)-N-Boc-3-hydroxypiperidine, chemoenzymatic reduction is a superior and well-established method.
-
Classical resolution remains a viable and straightforward option, especially when both enantiomers are of interest and a suitable resolving agent is available.
-
Catalytic asymmetric hydrogenation offers a powerful and potentially more general approach for a wider range of substituted piperidines, although catalyst screening and optimization are often necessary.
-
Lipase-catalyzed kinetic resolution is an excellent "green" alternative to classical resolution, offering mild conditions and high enantioselectivity.
-
Chiral pool synthesis is most advantageous when a specific, complex substitution pattern is desired that can be readily derived from a particular chiral starting material.
This guide provides a foundation for selecting an appropriate synthetic strategy. Researchers are encouraged to consult the primary literature for specific substrate and catalyst combinations relevant to their target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
Navigating the Chiral Maze: A Guide to Racemic Mixtures vs. Single Enantiomers in Early Drug Discovery
For researchers, scientists, and drug development professionals, the decision to advance a racemic mixture or a single enantiomer is a critical juncture in the early stages of drug discovery. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in making informed decisions that can significantly impact a drug candidate's future success.
The "handedness" of a chiral molecule, where two non-superimposable mirror images called enantiomers exist, can lead to profound differences in pharmacological activity, pharmacokinetics, and toxicity. While developing a racemic mixture (a 50:50 mixture of both enantiomers) may offer a faster and less expensive initial path, pursuing a single, more active enantiomer (the eutomer) can result in a more potent, selective, and safer therapeutic agent. This guide explores the key considerations and experimental evaluations necessary to navigate this complex decision-making process.
At a Glance: Racemic Mixture vs. Single Enantiomer
| Feature | Racemic Mixture | Single Enantiomer |
| Development Speed & Cost | Generally faster and less expensive to synthesize initially. | Requires additional steps for separation or asymmetric synthesis, increasing time and cost. |
| Pharmacological Potency | Potency is often attributed to one enantiomer, with the other (distomer) being less active or inactive. | Can be significantly more potent, allowing for lower therapeutic doses. |
| Selectivity & Specificity | The distomer may interact with other targets, leading to off-target effects. | Higher selectivity for the intended target, potentially reducing side effects. |
| Pharmacokinetics (ADME) | Enantiomers can have different absorption, distribution, metabolism, and excretion profiles, complicating pharmacokinetic analysis. | More predictable and simpler pharmacokinetic profile. |
| Toxicity Profile | The distomer may contribute to toxicity or have its own unique toxicological profile. | Potentially lower toxicity by eliminating the harmful effects of the distomer. |
| Regulatory Pathway | May face scrutiny regarding the characterization and justification of both enantiomers. | A more straightforward regulatory path if the single enantiomer demonstrates a clear benefit-risk profile. |
In-Depth Comparison: Case Studies
To illustrate the practical implications of choosing between a racemate and a single enantiomer, we present comparative data for three well-known drugs: the antidepressant citalopram, the antibiotic ofloxacin, and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.
Case Study 1: Citalopram vs. Escitalopram (S-citalopram)
Escitalopram, the S-enantiomer of citalopram, is a selective serotonin reuptake inhibitor (SSRI). The R-enantiomer is significantly less active at the serotonin transporter (SERT).
Table 1: Pharmacodynamic and Pharmacokinetic Comparison
| Parameter | Racemic Citalopram | Escitalopram (S-citalopram) | R-citalopram | Reference |
| In Vitro Potency (SERT Inhibition, Ki) | ~2x less potent than Escitalopram | 5 nM | 330 nM | [1] |
| Half-life (t1/2) | 27-33 hours | 27-33 hours | - | [2] |
| Apparent Volume of Distribution (Vz/F) | ~1100 L | ~1100 L | - | [2] |
| Protein Binding | 56% | 56% | - | [2] |
Toxicity Comparison: Overdoses of citalopram are associated with seizures and QTc prolongation. While data on escitalopram overdose is more limited, some studies suggest a potentially better safety profile, though this is not conclusively established.[3]
Case Study 2: Ofloxacin vs. Levofloxacin (S-ofloxacin)
Levofloxacin, the S-enantiomer of the fluoroquinolone antibiotic ofloxacin, exhibits significantly greater antibacterial activity than the R-enantiomer.
Table 2: In Vitro Antibacterial Activity (MIC90, µg/mL)
| Organism | Racemic Ofloxacin | Levofloxacin (S-ofloxacin) | Reference |
| Escherichia coli | - | > MIC90 throughout surgical procedure | [4] |
| General Activity | - | 2x more potent than Ofloxacin | [5] |
Table 3: Pharmacokinetic Comparison
| Parameter | S-(-)-ofloxacin (Levofloxacin) | R-(+)-ofloxacin | Reference |
| AUC0-inf (mg·h/L) | 22.30 ± 2.72 | 20.50 ± 2.06 | [4] |
| Clearance (L/h/kg) | 0.15 ± 0.04 | 0.16 ± 0.04 | [4] |
Case Study 3: Ibuprofen vs. Dexibuprofen (S-ibuprofen)
The anti-inflammatory and analgesic effects of ibuprofen are primarily attributed to the S-enantiomer, dexibuprofen, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The R-enantiomer undergoes in vivo chiral inversion to the S-enantiomer.[6]
Table 4: In Vitro COX Inhibition (IC50, µM)
| Enzyme | S-ibuprofen | R-ibuprofen | Reference |
| COX-1 | 2.1 | 34.9 | [7] |
| COX-2 | 1.6 | No inhibition up to 250 µM | [7] |
Table 5: Pharmacokinetic Comparison (after oral administration of racemate)
| Parameter | R-ibuprofen | S-ibuprofen | Reference |
| Peak Plasma Concentration (Cmax) | 18.1 µg/mL | 20 µg/mL | [8] |
| Area Under the Curve (AUC) | 39.7 µg·h/mL | 67.5 µg·h/mL | [8] |
| Clearance | 5.2 L/h | - | [8] |
Toxicity Comparison: Dexibuprofen is suggested to have a better gastrointestinal safety profile compared to racemic ibuprofen at equivalent anti-inflammatory doses, as the R-enantiomer may contribute to gastric irritation.[9]
Experimental Protocols
Protocol 1: Chiral Separation of Ofloxacin Enantiomers by HPLC
This protocol outlines a method for the analytical separation of ofloxacin enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Racemic ofloxacin standard
-
S-ofloxacin (levofloxacin) standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane:ethanol:acetic acid in a 60:40:0.1 (v/v/v) ratio.
-
System Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic ofloxacin and S-ofloxacin standards in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of each standard solution onto the column.
-
Detection: Monitor the elution profile at a wavelength of 294 nm.
-
Data Analysis: Identify the peaks corresponding to the R- and S-enantiomers based on the retention time of the S-ofloxacin standard. Calculate the resolution between the two enantiomeric peaks.
Protocol 2: In Vitro COX Inhibition Assay for Ibuprofen Enantiomers
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ibuprofen enantiomers against COX-1 and COX-2 enzymes.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
S-ibuprofen and R-ibuprofen standards
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the appropriate concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of S-ibuprofen and R-ibuprofen in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme, the inhibitor (or vehicle control), and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for 10 minutes at 37°C.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX inhibition versus the inhibitor concentration. Calculate the IC50 value for each enantiomer against each COX isoform using non-linear regression analysis.
Visualizing the Decision Pathway and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate key workflows and biological pathways.
Caption: Decision workflow for developing a racemic mixture versus a single enantiomer.
Caption: Differential inhibition of COX-1 and COX-2 by ibuprofen enantiomers.
Caption: Differential inhibition of the serotonin transporter by citalopram enantiomers.
Conclusion
The decision between developing a racemic mixture and a single enantiomer is multifaceted and requires a thorough evaluation of preclinical data. While a racemic approach may seem advantageous in the short term due to reduced initial complexity and cost, a single enantiomer strategy can lead to a superior therapeutic product with enhanced potency, selectivity, and safety. By carefully considering the comparative data and employing rigorous experimental protocols as outlined in this guide, drug development professionals can make data-driven decisions that optimize the chances of bringing a safe and effective new medicine to patients.
References
- 1. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of toxicity of acute overdoses with citalopram and escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Absolute Configuration in Substituted Piperidines
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of substituted piperidines is a critical step in advancing novel therapeutics. The spatial arrangement of substituents on the piperidine ring profoundly influences a molecule's pharmacological activity, efficacy, and safety profile. This guide provides an objective comparison of key analytical techniques for validating absolute configuration, supported by experimental data and detailed protocols.
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The introduction of one or more stereocenters necessitates unambiguous assignment of the absolute configuration to ensure reproducibility, understand structure-activity relationships (SAR), and meet regulatory requirements. This document compares the performance of three powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
Comparative Analysis of Key Methodologies
The selection of an appropriate method for determining the absolute configuration of a substituted piperidine derivative is contingent on several factors, including the physical state of the sample, the quantity of material available, and the required level of certainty. The following table summarizes and compares the key features of the three primary analytical techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] | Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[1] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1][2] | Solution of the compound (typically in a non-polar solvent, milligram scale).[1] | Two diastereomeric derivatives of the compound (milligram scale).[1] |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration, often considered the "gold standard".[1] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[1] Non-destructive. | Requires only standard NMR instrumentation, which is widely available. Relatively small sample amount needed.[1] |
| Limitations | Growth of a high-quality single crystal can be challenging and time-consuming. Not suitable for amorphous solids or oils. | Requires quantum chemical calculations (e.g., DFT) for spectral prediction and interpretation.[3] Can be sensitive to conformational flexibility. | Indirect method that requires chemical derivatization, which may not be straightforward for all piperidine derivatives. The analysis can be complex for molecules with multiple chiral centers. |
| Key Data Output | Electron density map, Flack parameter.[1] | VCD spectrum (ΔA vs. wavenumber) compared with a calculated spectrum.[1] | ¹H NMR spectra of the two diastereomers and calculated Δδ (δS - δR) values.[1] |
| Confidence Level | Very high, a Flack parameter close to 0 with a small standard uncertainty provides definitive assignment.[1] | High, when a good match between experimental and calculated spectra is achieved. Confidence levels often reported as >95%.[3] | High, when significant and consistent Δδ values are observed for protons near the stereocenter. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful determination of absolute configuration. Below are methodologies for the three key techniques discussed.
X-ray Crystallography
-
Crystal Growth: The initial and often most challenging step is to obtain a high-quality single crystal of the substituted piperidine. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly.[2]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor induces crystallization.[2]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to decrease solubility and promote crystal growth.[2]
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.[2]
-
The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]
-
The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[2]
-
-
Structure Solution and Refinement:
-
The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[2]
-
The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map.[4]
-
The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, which is quantified by the Flack parameter. A Flack parameter close to 0 confirms the assigned absolute configuration.[1]
-
References
The Decisive Role of Stereochemistry in the Pharmacological Profile of Piperidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1][2][3] However, the introduction of chiral centers into this seemingly simple heterocyclic structure unlocks a level of complexity that can profoundly influence a molecule's therapeutic potential. The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a drug's interaction with its biological target, dictating everything from binding affinity and functional activity to pharmacokinetic properties and off-target effects.[4][5][6][7]
This guide provides an objective comparison of piperidine analog stereoisomers, supported by experimental data, to illustrate the critical impact of stereochemistry on their pharmacological profiles. By understanding these structure-activity relationships, researchers can better navigate the complexities of chiral drug design to develop safer and more effective therapeutic agents.
The Impact of Stereoisomerism on Receptor Binding and Functionality
The interaction between a small molecule and a biological target, such as a receptor or enzyme, is highly dependent on a precise three-dimensional fit. As biological targets are themselves chiral, they can differentiate between the stereoisomers of a drug molecule, often leading to significant differences in pharmacological activity. This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology.
Case Study 1: Opioid Receptor Agonists
The 4-phenylpiperidine scaffold is classic in the design of opioid analgesics. A study on the enantiomers of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine clearly demonstrated that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring.[8]
Table 1: Comparison of Analgesic Potency of Piperidine Enantiomers
| Compound | Absolute Configuration | Analgesic Potency (Hot-Plate Test, Mice) | Receptor Binding Affinity |
| (-)-4.HCl | 2S, 4R | ~10x more potent than (+)-4.HCl | Higher affinity |
| (+)-4.HCl | 2R, 4S | Less potent | Lower affinity |
| (Data sourced from Fries et al., J Med Chem, 1982)[8] |
The results indicate that the (-)-(2S,4R) enantiomer is approximately ten times more potent than its mirror image, a direct consequence of a more favorable interaction with the chiral opioid receptor binding site.[8]
Case Study 2: Monoamine Transporter Inhibitors
The stereochemical configuration of 3,4-disubstituted piperidines can dramatically alter their selectivity profile for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This has significant implications for their potential use in treating neuropsychiatric disorders.
Table 2: Influence of Stereochemistry on Transporter Selectivity
| Compound Isomer | Selectivity Profile | Key Findings |
| (-)-cis | DAT / NET Selective | Exhibits selectivity for dopamine and norepinephrine transporters. |
| (+)-trans | DAT / NET Selective | Similar to the (-)-cis isomers in terms of DAT/NET selectivity. |
| (-)-trans | SERT or SERT / NET Selective | Shows a distinct shift in selectivity towards the serotonin transporter. |
| (+)-cis | SERT or SERT / NET Selective | The (+)-cis-5b analog shows a low nanomolar Ki for NET with 39-fold and 321-fold lower potency at DAT and SERT, respectively. |
| (Data sourced from a study on 4-(4-Chlorophenyl)piperidine analogues)[9] |
This case study powerfully illustrates how altering the stereochemistry from cis to trans can switch the molecule's primary biological target from DAT/NET to SERT, thereby completely changing its pharmacological profile and potential therapeutic application.[9]
Case Study 3: Sigma-1 (σ1) Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders. The substitution pattern on the piperidine ring of ligands significantly affects binding affinity.
Table 3: Effect of Methyl Substituent Position on σ1 Receptor Affinity
| Compound Series | Piperidine Substitution | σ1 Receptor Affinity (Ki) |
| N-[(4-chlorophenoxy)ethyl]piperidines | 4-methyl | 0.34–1.18 nM |
| " | 2-methyl | > 16 nM (>10-fold reduction) |
| " | 2,6-dimethyl | > 16 nM (>10-fold reduction) |
| N-[(4-methoxyphenoxy)ethyl]piperidines | 4-methyl | 0.89–1.49 nM |
| " | 2-methyl | > 39 nM (>10-fold reduction) |
| " | 2,6-dimethyl | > 39 nM (>10-fold reduction) |
| (Data sourced from a study on phenoxyalkylpiperidines)[10] |
The data clearly show that a methyl group at the 4-position of the piperidine ring is optimal for high-affinity binding to the σ1 receptor. Moving the methyl group to the 2-position, or adding a second methyl at the 6-position, drastically reduces binding affinity, likely due to steric hindrance within the receptor's binding pocket.[10]
Impact on Physicochemical and Pharmacokinetic Properties
Stereochemistry can also influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
Case Study 4: SUCNR1 Inhibitors
In the development of inhibitors for the succinate receptor 1 (SUCNR1), two positional isomers of a piperidyl analog showed significant differences in their lipophilicity, as measured by logD.
Table 4: Influence of Piperidine Substitution Position on Lipophilicity
| Compound | Piperidine Substituent Position | hSUCNR1 GTPγS (µmol/L) | logD (pH 7.4) |
| 12 | 4-piperidyl | 0.14 | 2.5 |
| 13 | 3-piperidyl | 0.52 | 3.6 |
| (Data sourced from Chen et al., Pharmaceutical Fronts, 2023)[4][7] |
The 3-piperidyl analog (13) showed a marked increase in logD compared to the 4-piperidyl analog (12). This was attributed to the different 3D conformations the molecules adopt in solution; the 3-piperidyl analog folds to form an intramolecular salt bridge, which increases its lipophilicity and permeability.[4]
Visualizing the Impact and Processes
Diagrams can help clarify the complex relationships between stereochemistry and pharmacology, as well as the experimental workflows used to determine these properties.
Caption: Logical flow from molecular chirality to pharmacological outcome.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified GPCR inhibitory signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat brain homogenate for σ1 receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
-
Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of a specific radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the unlabeled test compound (the stereoisomers).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound ligand to pass through. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
σ1 Receptor Functional Assay (Phenytoin Method)
This assay helps to determine the functional profile (agonist vs. antagonist) of a σ1 receptor ligand. It is a modification of the binding assay.[11]
-
Protocol: The radioligand binding assay described above is performed in two parallel sets.
-
Condition 1 (Control): The assay is run exactly as described above.
-
Condition 2 (Test): The assay is run with the addition of a fixed concentration of phenytoin, an allosteric modulator of the σ1 receptor.[11]
-
Interpretation:
-
Agonist: If the test compound is an agonist, phenytoin will potentiate its binding, resulting in a lower Ki value (higher affinity) compared to the control condition.
-
Antagonist: If the test compound is an antagonist, phenytoin will have no effect or will slightly reduce its binding affinity, resulting in a similar or slightly higher Ki value.[11]
-
Conclusion
The evidence overwhelmingly demonstrates that stereochemistry is not a minor detail but a critical factor in the design and development of piperidine-based drugs. The spatial orientation of substituents on the piperidine ring dictates how a molecule interacts with its chiral biological targets, leading to dramatic differences in binding affinity, functional activity, and receptor selectivity. Furthermore, stereoisomers can exhibit distinct physicochemical properties that alter their pharmacokinetic profiles. For researchers in drug discovery, a thorough investigation of all possible stereoisomers is imperative. This rigorous approach, supported by robust experimental data, is essential for identifying the optimal candidate with the desired efficacy, selectivity, and safety profile, ultimately leading to the development of superior therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-1-benzylpiperidin-3-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-1-benzylpiperidin-3-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the hazardous properties of its structural parent, piperidine, and related compounds. Piperidine is recognized as a flammable, corrosive, and toxic substance.[1][2] Therefore, this compound should be handled with equivalent precautions.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is mandatory. Based on the known hazards of similar piperidine derivatives, this compound should be treated as a hazardous substance.
Key Hazards:
-
Corrosivity: Likely to cause severe skin burns and eye damage.[1][2]
-
Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: The hydrochloride salt of the benzyl-piperidinol structure is known to cause skin, eye, and respiratory irritation.[3]
-
Flammability: Piperidine is a flammable liquid.[2]
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear the following appropriate PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is important to check glove compatibility with the substance.[1] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are required.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of vapors.[1] |
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix this compound waste with incompatible materials such as acids, oxidizing agents, or other reactive chemicals.[1]
-
Collect waste in a designated, properly labeled, and compatible container. Plastic is often the preferred material for such waste containers.[4]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas on the primary label.[5]
-
Ensure the waste container is kept securely closed except when adding waste.[6][7]
III. Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
IV. Step-by-Step Disposal Protocol
-
Container Management:
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
Appropriate hazard warnings (e.g., Corrosive, Toxic, Flammable).
-
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][8]
-
Evaporation of the chemical as a disposal method is strictly prohibited.[6][7]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5][6]
-
This type of waste will likely require high-temperature incineration for proper disposal.[5]
-
-
Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
If the substance is determined to be an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[6]
-
V. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.[1]
-
Alert: Notify your supervisor and the institutional EHS office.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Containment: If it is safe, use absorbent materials to contain the spill.[1]
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.[1]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult with your institution's EHS department for guidance specific to your location and facilities.[5]
References
Navigating the Safe Handling of (R)-1-benzylpiperidin-3-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for (R)-1-benzylpiperidin-3-ol, a key building block in pharmaceutical research. Our aim is to furnish laboratory personnel with the necessary knowledge to minimize risks and streamline operational procedures, fostering a culture of safety and precision.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing on safety data for closely related compounds.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. Specific breakthrough times are not available for this compound; therefore, caution is advised. For piperidine, butyl rubber gloves have shown good resistance with breakthrough times greater than 480 minutes.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Use a NIOSH-approved respirator with an appropriate cartridge if working with large quantities, if aerosols may be generated, or if ventilation is inadequate. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
For all procedures involving the handling of the pure compound or its solutions, a certified chemical fume hood is mandatory.
2. Pre-Handling Preparations:
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before commencing work to avoid rushing.
-
Verify that all containers are properly labeled and in good condition.
3. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste.
-
Containment: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains, sewers, or waterways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound piperidine. This information is critical for risk assessment and experimental planning.
| Property | This compound | Piperidine (for reference) |
| Molecular Formula | C₁₂H₁₇NO | C₅H₁₁N |
| Molecular Weight | 191.27 g/mol | 85.15 g/mol |
| Boiling Point | ~275 °C | 106 °C |
| Density | ~1.07 g/mL at 25 °C | 0.862 g/cm³ at 20 °C |
| Occupational Exposure Limits (TWA - 8hr) | Not Established | 1 ppm (3.5 mg/m³) |
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Below is a graphical representation of the safe handling workflow for this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
